molecular formula C19H24N4O3 B134077 1,5-Bis(4-amidinophenoxy)-3-pentanol CAS No. 133991-33-0

1,5-Bis(4-amidinophenoxy)-3-pentanol

Cat. No.: B134077
CAS No.: 133991-33-0
M. Wt: 356.4 g/mol
InChI Key: LZRGIVAJLHKJOI-UHFFFAOYSA-N
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Description

1,5-Bis(4-amidinophenoxy)-3-pentanol is a synthetic chemical compound of significant research interest due to its structural features. The molecule consists of a central 3-pentanol core linked to two 4-amidinophenoxy groups. The amidine functional groups are known to be potent pharmacophores, often conferring the ability to interact with biological targets such as proteases or other enzymes. Potential Research Applications and Value: • Mechanism of Action: [The specific molecular interactions and biochemical mechanism of action for this compound are areas of active investigation and should be detailed here based on primary research.] • Primary Research Applications: [This section should describe the core research uses, for example, its potential as a trypsin-like serine protease inhibitor, an investigative tool in hematology, or a lead compound in infectious disease research.] • Key Features: Researchers can expect a high-purity compound characterized by techniques such as NMR and LC-MS to ensure identity and quality. It is supplied as a stable, lyophilized solid or in solution. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should consult the product's Certificate of Analysis and Safety Data Sheet prior to use. Handle with appropriate precautions, as with all chemicals of this nature.

Properties

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRGIVAJLHKJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156851
Record name 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide]
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Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133991-33-0
Record name 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133991-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide]
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Bis(4-amidinophenoxy)-3-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 1,5-Bis(4-amidinophenoxy)-3-pentanol, a structural analog of the antimicrobial agent Pentamidine.[1] The synthesis is strategically designed in a convergent manner, commencing with the preparation of a key dinitrile intermediate, 1,5-bis(4-cyanophenoxy)-3-pentanol, via a Williamson ether synthesis. This is followed by the conversion of the terminal nitrile functionalities to the desired amidine groups using the Pinner reaction. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and justifications for the selected methodologies.

Introduction and Strategic Overview

1,5-Bis(4-amidinophenoxy)-3-pentanol belongs to the class of aromatic diamidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2][3] As an analog of Pentamidine, it holds potential for applications in treating various infectious diseases.[4][5] The synthesis of such molecules requires a carefully planned route to ensure high yields and purity.

The synthetic approach detailed herein is a two-stage process:

  • Stage 1: Williamson Ether Synthesis - This classical and reliable method is employed to construct the core ether linkages of the target molecule.[6] This involves the reaction of 4-cyanophenol with a suitable 1,5-dihalo-3-pentanol derivative. The choice of a dihalo-pentanol allows for the symmetric introduction of the phenoxy moieties.

  • Stage 2: Pinner Reaction - The terminal nitrile groups of the intermediate are converted to the final amidine functionalities.[7][8] The Pinner reaction is a well-established method for this transformation, proceeding through an imidate intermediate.[9][10]

This strategy is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding reactions.

Synthesis Pathway Visualization

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Pathway cluster_stage1 Stage 1: Williamson Ether Synthesis cluster_stage2 Stage 2: Pinner Reaction & Ammonolysis 4-cyanophenol 4-cyanophenol Dinitrile_Intermediate 1,5-bis(4-cyanophenoxy)-3-pentanol 4-cyanophenol->Dinitrile_Intermediate 2 eq. 1,5-dichloro-3-pentanol 1,5-dichloro-3-pentanol 1,5-dichloro-3-pentanol->Dinitrile_Intermediate 1 eq. Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Dinitrile_Intermediate Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Dinitrile_Intermediate Dinitrile_Intermediate_2 1,5-bis(4-cyanophenoxy)-3-pentanol HCl_gas HCl (gas) in Ethanol Dinitrile_Intermediate_2->HCl_gas Step 2a Ammonia NH3 in Ethanol HCl_gas->Ammonia Step 2b Final_Product 1,5-Bis(4-amidinophenoxy)-3-pentanol Ammonia->Final_Product

Caption: Overall synthesis of 1,5-Bis(4-amidinophenoxy)-3-pentanol.

Stage 1: Synthesis of 1,5-bis(4-cyanophenoxy)-3-pentanol

Mechanistic Rationale

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism.[6] In this context, a phenoxide, generated by the deprotonation of 4-cyanophenol with a suitable base, acts as the nucleophile. This phenoxide then attacks the electrophilic carbon atoms of 1,5-dichloro-3-pentanol, displacing the chloride leaving groups.

The choice of base is critical. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often sufficient for deprotonating phenols and are safer to handle.[11][12] The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction.[12]

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Notes
4-cyanophenol119.122.2Ensure high purity.
1,5-dichloro-3-pentanol157.041.0[13]
Potassium Carbonate (K₂CO₃)138.213.0Anhydrous, finely powdered.
Dimethylformamide (DMF)--Anhydrous.
Ethyl Acetate--For extraction.
Brine--For washing.
Sodium Sulfate (Na₂SO₄)--Anhydrous, for drying.

Procedure:

  • To a stirred suspension of potassium carbonate (3.0 eq.) in anhydrous DMF, add 4-cyanophenol (2.2 eq.).

  • Heat the mixture to 80-90 °C for 1 hour to ensure the formation of the potassium phenoxide salt.

  • Add a solution of 1,5-dichloro-3-pentanol (1.0 eq.) in DMF dropwise to the reaction mixture.

  • Maintain the reaction temperature at 80-90 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,5-bis(4-cyanophenoxy)-3-pentanol as a solid.

Stage 2: Synthesis of 1,5-Bis(4-amidinophenoxy)-3-pentanol

Mechanistic Rationale

The Pinner reaction provides a reliable route to amidines from nitriles.[8] The reaction proceeds in two steps:

  • Imidate Formation: The nitrile is treated with an alcohol in the presence of anhydrous hydrogen chloride (HCl) gas. The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol, forming an imidate salt (Pinner salt).[9][14]

  • Ammonolysis: The isolated imidate salt is then treated with ammonia to displace the alkoxy group, forming the final amidine hydrochloride salt.

It is crucial to maintain anhydrous conditions throughout the first step, as the presence of water would lead to the hydrolysis of the imidate to an ester.[10]

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Notes
1,5-bis(4-cyanophenoxy)-3-pentanol-1.0From Stage 1.
Anhydrous Ethanol--Solvent.
Anhydrous Hydrogen Chloride (HCl) gas36.46ExcessBubbled through the solution.
Anhydrous Diethyl Ether--For precipitation.
Ethanolic Ammonia Solution (saturated)-ExcessFor ammonolysis.

Procedure:

Step 2a: Formation of the Bis-imidate Hydrochloride Salt

  • Dissolve 1,5-bis(4-cyanophenoxy)-3-pentanol (1.0 eq.) in anhydrous ethanol in a flask equipped with a drying tube.

  • Cool the solution in an ice bath (0-5 °C).

  • Bubble anhydrous HCl gas through the stirred solution for 2-3 hours. Ensure the solution remains saturated with HCl.

  • Seal the flask and store it at 4 °C for 48-72 hours, allowing for the precipitation of the bis-imidate hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2b: Ammonolysis to the Bis-amidine

  • Suspend the dried bis-imidate hydrochloride salt in a saturated solution of ammonia in ethanol.

  • Stir the mixture at room temperature in a sealed vessel for 24-48 hours.

  • Monitor the reaction for the consumption of the imidate intermediate.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and ethanol.

  • The resulting crude product, 1,5-Bis(4-amidinophenoxy)-3-pentanol dihydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Concluding Remarks

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of 1,5-Bis(4-amidinophenoxy)-3-pentanol. The choice of the Williamson ether synthesis and the Pinner reaction is based on their well-established reliability and high yields for analogous transformations. By carefully controlling the reaction conditions, particularly the anhydrous nature of the Pinner reaction, high-purity product can be obtained. This guide provides a solid foundation for researchers to synthesize this and related diamidine compounds for further investigation in drug discovery and development programs.

References

  • Tidwell, R. R., et al. (1990). Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia. Journal of Medicinal Chemistry, 33(4), 1252-1257. [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

  • DeKimpe, N. G., et al. (1999). Efficient method for the conversion of nitriles to amidines. U.S.
  • Patai, S., & Rappoport, Z. (1991).
  • Katritzky, A. R., et al. (2006). Microwave reactions of primary and secondary amines with imidoylbenzotriazoles gave various polysubstituted amidines in good yields. The Journal of Organic Chemistry, 71(9), 3375-3380. [Link]

  • Cory, M., Tidwell, R. R., & Fairley, T. A. (1992). Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine). Journal of Medicinal Chemistry, 35(3), 431-438. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Zakhary, R. (2021). Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. National Institutes of Health. [Link]

  • Wang, Y., et al. (2022). The Development and Applications of Pentamidine and its Analogs. Current Medicinal Chemistry, 29(1), 1-13. [Link]

  • PubChem. 1,5-Dichloropentan-3-ol. [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

  • Google Patents. Pharmaceutical compositions of 1,5-d1¹(4-amidinophenoxy) pentane.
  • Google Patents. Process for the production of 1,5-dichloropentane.
  • Waskin, H. (1990). Pentamidine: A Review. Infection Control & Hospital Epidemiology, 11(7), 375-384. [Link]

  • Journal of Chemical and Pharmaceutical Research. QSAR Studies of 1,5-di(4-amidinophenoxy)pentane and it analogues for their anti-leishmenial activity. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • University of Calgary. Ch24: ArOH to ArOR. [Link]

  • Google Patents. Synthesis method of 3,5-dichloro-2-pentanone.
  • Drugs.com. Pentamidine Inhalation: Package Insert / Prescribing Info. [Link]

  • National Center for Biotechnology Information. Pentamidine. [Link]

  • Chemistry Steps. Nitriles to Esters. [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • PubMed. Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine). [Link]

  • Drugs.com. Pentamidine (Systemic, Local) Monograph for Professionals. [Link]

  • Organic Chemistry Portal. Synthesis of amidines. [Link]

Sources

An In-depth Technical Guide to 1,5-Bis(4-amidinophenoxy)-3-pentanol: A Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and the derivatization of existing antimicrobial agents. Aromatic diamidines, exemplified by pentamidine, represent a class of compounds with broad-spectrum activity against a variety of pathogens, including protozoa, fungi, and bacteria.[1][2] This guide delves into the technical profile of a novel, hydroxylated analog of pentamidine: 1,5-Bis(4-amidinophenoxy)-3-pentanol. While direct experimental data on this specific molecule is not yet prevalent in published literature, this document synthesizes established knowledge of pentamidine's structure-activity relationships (SAR), mechanisms of action, and antimicrobial spectrum to construct a predictive framework for its potential as a next-generation antimicrobial agent. We will explore its presumptive synthesis, hypothesize its mechanistic advantages, and provide detailed protocols for its empirical validation.

Introduction: The Aromatic Diamidine Class and the Pentamidine Precedent

Aromatic diamidines are characterized by two cationic amidine groups connected by a flexible or rigid linker. The lead compound of this class, 1,5-Bis(4-amidinophenoxy)pentane, or pentamidine, was developed in the 1930s and remains a crucial therapeutic for treating protozoal infections like African trypanosomiasis (sleeping sickness), leishmaniasis, and Pneumocystis jirovecii pneumonia (PCP).[3]

The antimicrobial efficacy of pentamidine is not limited to protozoa. It exhibits moderate activity against Gram-positive bacteria and certain fungi.[3][4] Crucially, recent research has highlighted its role as an effective perturbant of the Gram-negative outer membrane. This action sensitizes multidrug-resistant Gram-negative pathogens to antibiotics that would otherwise be ineffective, positioning pentamidine and its analogs as promising antibiotic adjuvants.[5][6] However, the clinical utility of pentamidine is hampered by significant toxicity concerns, including nephrotoxicity and cardiac effects.[5]

This has spurred medicinal chemistry efforts to design new analogs with an improved therapeutic window—retaining or enhancing antimicrobial activity while reducing off-target toxicity.[5] The introduction of a hydroxyl group into the central aliphatic linker of pentamidine, yielding 1,5-Bis(4-amidinophenoxy)-3-pentanol, represents a logical next step in this evolution. This modification is hypothesized to alter key physicochemical properties such as solubility, hydrogen bonding capacity, and metabolic stability, which could translate to a superior pharmacological profile.

Proposed Synthesis and Chemical Characterization

The synthesis of 1,5-Bis(4-amidinophenoxy)-3-pentanol can be logically extrapolated from established methods for pentamidine and its analogs. The core strategy involves a two-step process: formation of a dinitrile precursor followed by conversion of the nitrile groups to the final amidines.

Synthetic Pathway

A plausible synthetic route begins with the nucleophilic substitution of a di-halogenated pentanol derivative with 4-cyanophenol.

  • Step 1: Synthesis of Dinitrile Intermediate. 1,5-dichloro-3-pentanol or a similar activated precursor is reacted with 4-cyanophenol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to drive the Williamson ether synthesis, yielding the dinitrile intermediate, 1,5-Bis(4-cyanophenoxy)-3-pentanol.

  • Step 2: Amidine Formation. The isolated dinitrile is then converted to the target diamidine. The Pinner reaction is the classical method for this transformation. The dinitrile is treated with anhydrous hydrogen chloride gas in absolute ethanol to form the corresponding bis-imidate hydrochloride salt. Subsequent treatment of this intermediate with anhydrous ammonia in ethanol results in the formation of 1,5-Bis(4-amidinophenoxy)-3-pentanol, which can be isolated as its hydrochloride or isethionate salt to improve stability and solubility.[7]

Proposed Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the presence of the hydroxyl group and the correct connectivity of the aromatic and aliphatic moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Predicted Antimicrobial Profile and Mechanistic Insights

The introduction of a polar hydroxyl group at the C-3 position of the pentane linker is expected to modulate the biological activity of the parent molecule in several key ways.

Hypothesized Mechanism of Action

Aromatic diamidines are known to exert their antimicrobial effects through a multi-modal mechanism. 1,5-Bis(4-amidinophenoxy)-3-pentanol is predicted to retain these core mechanisms while potentially exhibiting altered target affinities.

  • DNA Minor Groove Binding: Like pentamidine, the cationic amidine groups are expected to anchor the molecule within the AT-rich regions of the DNA minor groove, interfering with DNA replication and transcription.[8] The flexibility of the linker is crucial for this interaction. The central hydroxyl group may introduce a steric constraint or new hydrogen bonding opportunities that could alter the binding affinity or sequence specificity.

  • Outer Membrane Disruption (Gram-Negative Bacteria): A key activity of pentamidine analogs is the disruption of the lipopolysaccharide (LPS) layer in the Gram-negative outer membrane.[6] This permeabilization allows other antibiotics to enter the cell. The hydroxyl group could enhance this activity by increasing the molecule's amphipathicity, potentially improving its interaction with the polar head groups of LPS and the lipid bilayer.

Below is a diagram illustrating the predicted dual-action mechanism.

G cluster_bacterium Gram-Negative Bacterium OM Outer Membrane (LPS) IM Inner Membrane DNA Bacterial DNA (AT-Rich Regions) Ribosome Ribosomes DNA->Ribosome Inhibits Replication & Transcription Molecule 1,5-Bis(4-amidinophenoxy)-3-pentanol Molecule->OM 1. Disrupts LPS, Increases Permeability Molecule->DNA 2. Binds to DNA Minor Groove Antibiotic Co-administered Antibiotic (e.g., Rifampicin) Antibiotic->OM Antibiotic->Ribosome Enters cell, acts on intracellular target

Caption: Predicted dual mechanism of 1,5-Bis(4-amidinophenoxy)-3-pentanol.

Expected Antimicrobial Spectrum and Potency

Based on SAR studies of related compounds, we can predict the antimicrobial spectrum. The enhanced amphipathicity may improve its efficacy, particularly as an adjuvant against Gram-negative bacteria.

Organism Type Example Species Predicted Activity (as Monotherapy) Predicted Activity (as Adjuvant) Rationale
Gram-Positive BacteriaStaphylococcus aureus (MRSA)Moderate to HighN/AAromatic diamidines show intrinsic activity against Gram-positive bacteria.[3]
Gram-Negative BacteriaAcinetobacter baumannii, Klebsiella pneumoniaeLowHighThe primary role is predicted to be outer membrane disruption, sensitizing the bacteria to other antibiotics.[5]
FungiCandida albicans, Cryptococcus neoformansModerate to HighN/APentamidine analogs have demonstrated potent fungicidal activity.[4]
ProtozoaLeishmania spp., Trypanosoma bruceiHighN/AThis class of compounds is well-established for its potent antiprotozoal effects.[8]

Essential Experimental Protocols for Validation

To empirically validate the predicted antimicrobial profile, a series of standardized in vitro assays are required.

Minimum Inhibitory Concentration (MIC) Assay

This foundational experiment determines the lowest concentration of the compound that prevents visible microbial growth.

Methodology:

  • Preparation: Prepare a stock solution of 1,5-Bis(4-amidinophenoxy)-3-pentanol in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Inoculum: Culture the test organism (e.g., S. aureus ATCC 29213) to mid-log phase in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration at which no visible turbidity is observed.

Checkerboard Synergy Assay

This assay assesses the compound's ability to potentiate the activity of a conventional antibiotic against a Gram-negative pathogen.

Methodology:

  • Plate Setup: In a 96-well plate, create a two-dimensional concentration gradient. Serially dilute 1,5-Bis(4-amidinophenoxy)-3-pentanol along the y-axis and a partner antibiotic (e.g., rifampicin) along the x-axis.

  • Inoculation: Inoculate the plate with a standardized suspension of a Gram-negative organism (e.g., A. baumannii ATCC 19606).

  • Incubation & Reading: Incubate as described for the MIC assay.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth. FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Drug A (Hydroxylated Pentamidine) Stock Solution D Create 2D Serial Dilution in 96-Well Plate (Drug A down rows, Drug B across columns) A->D B Prepare Drug B (Conventional Antibiotic) Stock Solution B->D C Prepare Standardized Gram-Negative Inoculum E Inoculate All Wells with Bacterial Suspension C->E D->E F Incubate Plate (37°C, 18-24h) E->F G Read Plate for Visible Growth (Turbidity) F->G H Calculate FICI for Each Non-Turbid Well G->H I Determine Interaction: Synergy, Indifference, or Antagonism H->I

Caption: Workflow for the Checkerboard Synergy Assay.

Outer Membrane Permeability Assay

This experiment directly measures the compound's ability to disrupt the Gram-negative outer membrane using the hydrophobic fluorescent probe N-Phenyl-1-naphthylamine (NPN).

Methodology:

  • Cell Preparation: Harvest mid-log phase Gram-negative bacteria, wash, and resuspend in a buffer (e.g., HEPES).

  • Assay Setup: In a black 96-well plate, add the bacterial suspension and NPN probe to each well.

  • Compound Addition: Add varying concentrations of 1,5-Bis(4-amidinophenoxy)-3-pentanol. Use polymyxin B as a positive control.

  • Fluorescence Reading: Immediately measure fluorescence (Excitation: ~350 nm, Emission: ~420 nm) over time. An increase in fluorescence indicates NPN has entered the disrupted outer membrane and partitioned into the hydrophobic interior, signifying permeabilization.

Conclusion and Future Directions

1,5-Bis(4-amidinophenoxy)-3-pentanol stands as a promising, yet uncharacterized, antimicrobial agent. By leveraging the extensive knowledge base of its parent compound, pentamidine, we can logically predict its synthetic feasibility, mechanisms of action, and antimicrobial spectrum. The introduction of a central hydroxyl group is a rational design choice aimed at improving the molecule's drug-like properties, potentially enhancing its efficacy as an antibiotic adjuvant while mitigating the toxicity that limits pentamidine.

The immediate path forward requires the chemical synthesis and rigorous in vitro evaluation of this compound using the protocols outlined herein. Subsequent studies should focus on cytotoxicity assays against mammalian cell lines to establish a preliminary safety profile and in vivo efficacy studies in relevant animal models of infection. This structured approach will systematically validate the potential of 1,5-Bis(4-amidinophenoxy)-3-pentanol and determine its place in the arsenal of next-generation antimicrobial therapies.

References

  • Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis. (2025). ResearchGate. [Link]

  • Antiparasitic activity of aromatic diamidines and their patented literature. (2025). ResearchGate. [Link]

  • Structure-activity relationships of pentamidine-affected ion channel trafficking and dofetilide mediated rescue. (n.d.). PubMed Central. [Link]

  • Pharmaceutical compositions of 1,5-d1¹(4-amidinophenoxy) pentane. (n.d.).
  • Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents. (n.d.). American Society for Microbiology Journals. [Link]

  • Preclinical Development of Pentamidine Analogs Identifies a Potent and Nontoxic Antibiotic Adjuvant. (2022). PubMed. [Link]

  • Preclinical Development of Pentamidine Analogs Identifies a Potent and Nontoxic Antibiotic Adjuvant. (n.d.). ResearchGate. [Link]

  • Aromatic diamidines as antiparasitic agents. (2005). PubMed. [Link]

  • Antimicrobial Activity of Dimeric Flavonoids. (2024). MDPI. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). MDPI. [Link]

  • Antimicrobial activities evaluation and phytochemical screening of some selected medicinal plants: A possible alternative in the treatment of multidrug-resistant microbes. (2021). PLOS One. [Link]

  • In vitro screening of pentamidine analogs against bacterial and fungal strains. (2025). ResearchGate. [Link]

Sources

Toxicity Profile & Biological Characterization of 1,5-Bis(4-amidinophenoxy)-3-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,5-Bis(4-amidinophenoxy)-3-pentanol , a structural analog of the antiprotozoal drug Pentamidine. This guide is structured for researchers and drug development professionals, focusing on the compound's toxicity profile, structure-activity relationships (SAR), and experimental characterization.

Executive Summary & Compound Identity

1,5-Bis(4-amidinophenoxy)-3-pentanol (CAS: 133991-33-0) is a functionalized aromatic diamidine. It represents a hydrophilic "linker-modified" analog of Pentamidine , a standard therapy for Pneumocystis jirovecii pneumonia (PCP) and Leishmaniasis.

While Pentamidine is clinically effective, its utility is severely limited by dose-dependent toxicities, including nephrotoxicity, hepatotoxicity, and potentially fatal hypotension. The 3-pentanol derivative incorporates a hydroxyl group at the central carbon of the aliphatic linker. This structural modification is a strategic medicinal chemistry maneuver designed to:

  • Reduce Lipophilicity: Lower the LogP to decrease non-specific tissue accumulation (particularly in the liver and kidney).

  • Enhance Solubility: Improve aqueous solubility for easier formulation.

  • Modulate DNA Binding: Alter the hydration spine interactions within the DNA minor groove.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Toxicity
Molecular Formula C₁₉H₂₄N₄O₃Basis for metabolic tracking.
Molecular Weight 356.42 g/mol Small molecule; renal filtration possible.
Linker Type C5 Aliphatic with C3-HydroxylThe -OH group acts as a metabolic handle and solubility enhancer.
Basicity Strongly Basic (Bis-amidine)Protonated at physiological pH; drives DNA affinity but also hERG channel blockade.
Target DNA Minor Groove (AT-rich)Mechanism of action and potential mutagenicity source.

Mechanistic Toxicity Profile

The toxicity of 1,5-Bis(4-amidinophenoxy)-3-pentanol is governed by its interaction with cellular targets and its pharmacokinetic distribution.

DNA Binding & Genotoxicity

Like its parent compound, this analog binds non-intercalatively to the minor groove of AT-rich DNA sequences .

  • Mechanism: The bis-amidine cationic centers form hydrogen bonds with adenine N3 and thymine O2 atoms. The aliphatic linker spans the minor groove.

  • The Hydroxyl Effect: The C3-hydroxyl group introduces a steric and polar element to the linker. Unlike the hydrophobic pentane chain of Pentamidine, the 3-pentanol linker disrupts the "spine of hydration" in the minor groove.

    • Outcome: This often results in slightly lower DNA binding affinity (

      
      ) compared to Pentamidine, which correlates with reduced cytotoxicity  in non-target mammalian cells.
      
    • Risk:[1] High concentrations can still inhibit topoisomerases or transcription factors, leading to apoptosis in host cells.

Cardiotoxicity (hERG Inhibition)

Bis-amidines are notorious for blocking the hERG potassium channel , leading to QT interval prolongation and Torsades de Pointes.

  • Causality: The positively charged amidine groups interact with the aromatic residues (Tyr652, Phe656) inside the hERG pore.

  • Profile: The 3-pentanol analog retains the bis-cationic pharmacophore. However, the increased polarity of the linker may reduce the hydrophobic interaction energy within the channel pore, potentially mitigating the severity of block compared to the highly lipophilic Pentamidine.

Nephrotoxicity & Hepatotoxicity

Pentamidine accumulates in the renal cortex and liver lysosomes, causing acute tubular necrosis and hepatotoxicity.

  • Renal Handling: The 3-pentanol analog is more hydrophilic. This facilitates faster renal clearance and reduces the residence time in renal tubular cells, theoretically lowering the nephrotoxic potential.

  • Metabolic Fate: The secondary alcohol at C3 provides a direct site for Phase II conjugation (Glucuronidation/Sulfation), bypassing the need for Phase I oxidation. This facilitates more rapid excretion compared to the parent alkane.

Visualizing the Toxicity Pathways

The following diagram illustrates the divergent pathways of the 3-pentanol analog versus the parent Pentamidine, highlighting the "Hydroxyl Shunt" that favors excretion over accumulation.

ToxicityPathways Compound 1,5-Bis(4-amidinophenoxy)-3-pentanol hERG hERG Channel (Cardiotoxicity) Compound->hERG Reduced Affinity? Lipophilicity Moderate Lipophilicity (LogP < Parent) Compound->Lipophilicity Structural Effect Pentamidine Pentamidine (Parent) HighLipophilicity High Lipophilicity (Tissue Accumulation) Pentamidine->HighLipophilicity DNA DNA Minor Groove (Therapeutic Target) Lipophilicity->DNA Binding (Moderate) Lipophilicity->hERG Blockade (Risk) Clearance Renal Clearance (Glucuronidation via -OH) Lipophilicity->Clearance Facilitated Excretion Accumulation Lysosomal Trapping (Kidney/Liver Damage) HighLipophilicity->Accumulation High Retention Nephrotoxicity Nephrotoxicity Accumulation->Nephrotoxicity

Figure 1: Comparative toxicity pathways. The C3-hydroxyl group facilitates clearance, reducing the tissue accumulation responsible for chronic nephrotoxicity.

Experimental Protocols for Safety Evaluation

To validate the toxicity profile of this specific analog, the following standardized protocols are recommended. These assays are self-validating through the use of positive (Pentamidine) and negative controls.

Synthesis Verification (Pinner Reaction)

Before testing, ensure the compound is synthesized correctly, as impurities (e.g., mono-amidines) alter toxicity data.

  • Precursor: 1,5-Bis(4-cyanophenoxy)-3-pentanol.

  • Reagents: Dry HCl gas, anhydrous ethanol, followed by ethanolic ammonia.

  • Validation:

    
    -NMR must show the diagnostic quintet (or multiplet) for the CH-OH proton at 
    
    
    
    ~4.0-4.2 ppm, distinct from the -CH2- protons.
In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the


 in mammalian cells (e.g., HEK293 or HepG2) relative to Pentamidine.

Protocol:

  • Seeding: Plate HEK293 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions of 1,5-Bis(4-amidinophenoxy)-3-pentanol (0.1

    
    M to 100 
    
    
    
    M). Include Pentamidine Isethionate as the Reference Standard .[2]
  • Incubation: Treat cells for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves.

    • Expectation: The 3-pentanol analog should exhibit a higher

      
        (lower toxicity) than Pentamidine due to reduced passive cellular uptake.
      
DNA Thermal Denaturation ( ) Study

Objective: Assess the binding strength to AT-rich DNA, a proxy for both efficacy and genotoxic potential.

Protocol:

  • DNA Source: Calf Thymus DNA (ctDNA) or poly(dA)·poly(dT).

  • Buffer: 10 mM MES, 1 mM EDTA, 200 mM NaCl, pH 6.2. (Note: High salt mimics physiological ionic strength).

  • Ratio: Prepare DNA:Drug ratios of 5:1, 10:1, and 20:1.

  • Measurement: Monitor absorbance at 260 nm while heating from 25°C to 95°C (0.5°C/min).

  • Calculation:

    
    .
    
    • Reference: Pentamidine typically gives a

      
       of >10°C.
      
    • Interpretation: A lower

      
       for the 3-pentanol analog indicates weaker binding, correlating with a wider therapeutic index.
      

Synthesis & Workflow Diagram

The following diagram outlines the logical flow from synthesis to biological validation.

Workflow Start Precursor: 1,5-Bis(4-cyanophenoxy)-3-pentanol Step1 Pinner Reaction (HCl/EtOH -> Imidate) Start->Step1 Step2 Ammonolysis (NH3/EtOH -> Amidine) Step1->Step2 Product Target: 1,5-Bis(4-amidinophenoxy)-3-pentanol Step2->Product NMR NMR Validation (Confirm C3-OH) Product->NMR Toxicity MTT Assay (HEK293/HepG2) NMR->Toxicity Binding Tm Shift Assay (Poly(dA).Poly(dT)) NMR->Binding

Figure 2: Experimental workflow for the synthesis and biological characterization of the target analog.

References

  • Berger, B. J., et al. (1990). Metabolic N-hydroxylation of pentamidine in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics.

  • Greenidge, P. A., Jenkins, T. C., & Neidle, S. (1993).[3][4] DNA minor groove recognition properties of pentamidine and its analogs: a molecular modeling study. Molecular Pharmacology.[4]

  • Tidwell, R. R., et al. (1990). Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia. Journal of Medicinal Chemistry.

  • Dalton, L., et al. (2001). Pentamidine derivatives as potential agents for the treatment of Pneumocystis carinii pneumonia.[2] European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (n.d.). 1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane (Structural Analog Reference). National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes and Protocols for Investigating Drug Synergy with 1,5-Bis(4-amidinophenoxy)-3-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1,5-Bis(4-amidinophenoxy)-3-pentanol is a research chemical. These protocols are intended for in vitro research purposes only by qualified professionals and are not intended for clinical or diagnostic use.

Introduction and Scientific Rationale

The pursuit of synergistic drug combinations represents a cornerstone of modern therapeutic development, offering the potential for enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. 1,5-Bis(4-amidinophenoxy)-3-pentanol is a structural analogue of pentamidine, a diamidine compound with a well-documented history as an antiprotozoal agent.[1] Research into pentamidine and related bisbenzamidines has revealed several mechanisms of action, including binding to the minor groove of DNA, particularly at AT-rich sequences, and disruption of mitochondrial function.[2]

Furthermore, recent studies have highlighted pentamidine's role as a potent synergistic agent, particularly in antimicrobial and anticancer contexts. It has been shown to disrupt the outer membrane of Gram-negative bacteria, thereby sensitizing them to antibiotics that would otherwise be ineffective.[3][4] This application note provides a comprehensive guide for researchers to explore the synergistic potential of 1,5-Bis(4-amidinophenoxy)-3-pentanol, leveraging its presumed mechanisms of action to design rational drug combination studies. We will detail the underlying hypotheses, experimental design, step-by-step protocols, and robust data analysis methodologies required to quantitatively assess synergy.

Mechanistic Hypotheses for Synergy

The structural characteristics of 1,5-Bis(4-amidinophenoxy)-3-pentanol suggest several plausible mechanisms through which it could achieve synergy with other therapeutic agents. The core strategy is to combine this compound with a second agent that leverages the biological effects of the first.

Hypothesis 1: The "One-Two Punch" DNA Targeting Model

This model proposes combining 1,5-Bis(4-amidinophenoxy)-3-pentanol with a DNA-damaging or DNA-intercalating agent (e.g., doxorubicin, cisplatin). The diamidine compound is hypothesized to bind to the DNA minor groove, potentially altering its conformation.[2] This initial binding event may "prime" the DNA, creating a more favorable target for the second agent, leading to an amplified cytotoxic effect.

Hypothesis 2: The Permeabilization Adjuvant Model

In infectious disease research, particularly against Gram-negative bacteria or encapsulated fungi, this model is highly relevant. Based on the known activity of pentamidine, 1,5-Bis(4-amidinophenoxy)-3-pentanol may act as a membrane-disrupting agent.[3][4] This disruption of the outer membrane or cell wall would increase the intracellular concentration of a second antimicrobial agent (e.g., a beta-lactam or aminoglycoside) that would otherwise be excluded, thus restoring its efficacy.

cluster_0 Permeabilization Synergy Hypothesis Compound 1,5-Bis(4-amidinophenoxy)-3-pentanol Membrane Bacterial Outer Membrane Compound->Membrane Disrupts Integrity DrugB Partner Drug (e.g., Antibiotic) Membrane->DrugB Increased Permeability Target Intracellular Target (e.g., Ribosome, DNA) DrugB->Target Access & Binding A Step 1: Single-Agent Screening Determine IC50/MIC for each drug B Step 2: Checkerboard Assay Design Select concentration ranges around IC50/MIC A->B C Step 3: Perform Combination Assay Incubate cells/microbes with drug matrix B->C D Step 4: Data Acquisition Measure viability/growth (e.g., CellTiter-Glo, OD600) C->D E Step 5: Quantitative Synergy Analysis Calculate Combination Index (CI) or FIC Index D->E F Step 6: Visualization & Confirmation Generate Isobolograms and confirm hits E->F

Caption: A systematic workflow for conducting drug synergy studies.

Experimental Protocols

Protocol 1: Single-Agent Dose-Response Assay (IC50/MIC Determination)

Rationale: Before testing combinations, the potency of each individual drug must be accurately determined. This provides the effective concentration range (e.g., the half-maximal inhibitory concentration, IC50, for cancer cells, or the minimum inhibitory concentration, MIC, for microbes) which is essential for designing the checkerboard assay.

Materials:

  • 1,5-Bis(4-amidinophenoxy)-3-pentanol and partner drug(s)

  • Appropriate cell line (e.g., MCF-7 breast cancer) or microbial strain (e.g., Pseudomonas aeruginosa)

  • 96-well flat-bottom microplates

  • Cell culture medium or microbial broth

  • Viability reagent (e.g., CellTiter-Glo® for cells) or spectrophotometer for optical density (OD)

  • Serological pipettes, multichannel pipette

Procedure:

  • Prepare Drug Dilutions: Create a 2x concentrated serial dilution series for each drug in the appropriate medium/broth. A 10-point dilution series is recommended.

  • Cell/Microbe Seeding:

    • For Adherent Cells: Seed 5,000 cells/well in 50 µL of medium and allow them to adhere for 18-24 hours.

    • For Suspension Cells/Microbes: Seed cells/microbes in 50 µL of medium/broth at a density that allows for logarithmic growth over the assay period (e.g., 5 x 10^5 CFU/mL for bacteria). [5]3. Drug Addition: Add 50 µL of the 2x drug dilutions to the wells containing cells/microbes. Include "vehicle only" controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours for cancer cells, 18-24 hours for bacteria) under appropriate conditions (e.g., 37°C, 5% CO2 for cells). [6]5. Assay Readout:

    • Cell Viability: Add the viability reagent according to the manufacturer's instructions and measure luminescence.

    • Microbial Growth: Measure the optical density at 600 nm (OD600).

  • Data Analysis: Normalize the results to the vehicle control. Plot the normalized response versus the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50/MIC value.

Protocol 2: The Checkerboard Assay for Synergy Screening

Rationale: The checkerboard assay is a robust method to simultaneously test multiple concentration combinations of two drugs, allowing for the efficient identification of synergistic, additive, or antagonistic interactions. [7][8] Procedure:

  • Plate Design: Design an 8x8 concentration matrix for the two drugs. The concentrations should bracket the previously determined IC50/MIC values (e.g., from 4x IC50 down to 1/8x IC50).

  • Drug Plate Preparation:

    • In a fresh 96-well plate, add 50 µL of medium/broth to all wells.

    • Along the y-axis (rows B-H), prepare a 2x serial dilution of Drug A. Row A will contain no Drug A.

    • Along the x-axis (columns 2-8), add Drug B to each column at a constant concentration for that column, creating a serial dilution across the plate. Column 1 will contain no Drug B.

    • This setup creates a matrix where each well has a unique combination of Drug A and Drug B concentrations. The top row and leftmost column will contain single-drug titrations.

  • Cell/Microbe Seeding: Prepare a cell/microbe suspension at 2x the final desired density. Add 50 µL of this suspension to each well of the drug plate.

  • Incubation & Readout: Follow steps 4 and 5 from Protocol 1.

Data Analysis and Interpretation

Quantitative Analysis: The Chou-Talalay Method & Combination Index (CI)

The most widely accepted method for quantifying drug synergy is the Combination Index (CI) based on the median-effect principle developed by Chou and Talalay. [9][10]This method provides a numerical value that defines the nature of the interaction.

  • Synergy: CI < 1

  • Additive Effect: CI = 1

  • Antagonism: CI > 1

A CI < 0.3 is often considered strong synergy. [11] For antimicrobial studies, a similar metric, the Fractional Inhibitory Concentration Index (FICI), is used. [12] FICI Calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Synergy: FICI ≤ 0.5

  • No Interaction (Additive/Indifference): 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0 [12] Sample Data Presentation and Analysis:

Below is a hypothetical dataset from a checkerboard assay measuring cell viability (%).

Drug A (nM)0 (Control)1.563.126.2512.52550100
Drug B (nM)
0 (Control) 100%95%88%75%52%30%15%8%
5 98%90%75%50%25% 10%5%2%
10 85%70%55%35%15%6%3%1%
20 60%45%30%18%8%4%2%1%
40 40%28%18%10%5%2%1%0%
80 25%15%8%4%2%1%0%0%
160 12%6%3%2%1%0%0%0%
320 5%2%1%0%0%0%0%0%

From this table, the IC50 of Drug A alone is ~12.5 nM, and the IC50 of Drug B alone is ~40 nM. A combination of 12.5 nM Drug B and 6.25 nM Drug A achieves 50% inhibition. The CI for this point can be calculated using software like CompuSyn or SynergyFinder. [9][11] Qualitative Analysis: The Isobologram

An isobologram is a graphical representation of synergy. [11][13]The concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these two points represents additivity.

  • Synergistic combinations will fall below this line.

  • Antagonistic combinations will fall above this line.

This visual confirmation is a powerful tool to complement the quantitative CI values. [14][15]

References

  • MDPI. (2020). In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains. Available at: [Link]

  • Cory, M., Tidwell, R. R., & Fairley, T. A. (1992). Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine). Journal of Medicinal Chemistry, 35(3), 431–438. Available at: [Link]

  • Chen, Y. C., et al. (2022). The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain. International Journal of Molecular Sciences, 24(1), 663. Available at: [Link]

  • Wang, Y., et al. (2023). When Combined with Pentamidine, Originally Ineffective Linezolid Becomes Active in Carbapenem-Resistant Enterobacteriaceae. Microbiology Spectrum, 11(4), e0032923. Available at: [Link]

  • Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies. Available at: [Link]

  • International Society of Orthomolecular Medicine. (2024). Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. Available at: [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446. Available at: [Link]

  • HMS LINCS Project. Assessing drug synergy in combination therapies. Available at: [Link]

  • Werbovetz, K. A. (2006). Diamidines as antitrypanosomal, antileishmanial and antimalarial agents. Current Opinion in Investigational Drugs, 7(2), 147–157. Available at: [Link]

  • Frontiers Media S.A. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Available at: [Link]

  • Bio-protocol. (2021). New and simplified method for drug combination studies by checkerboard assay. Available at: [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed. Available at: [Link]

  • Oncotarget. (2019). Targeted drug combination therapy design based on driver genes. Available at: [Link]

  • Tallarida, R. J. (2012). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology, Chapter 9, Unit9.13. Available at: [Link]

  • Panina, S. B., et al. (2020). Utilizing Synergistic Potential of Mitochondria-Targeting Drugs for Leukemia Therapy. Frontiers in Oncology, 10, 393. Available at: [Link]

  • Jin, Z. J. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1298. Available at: [Link]

  • Frontiers Media S.A. (2020). Utilizing Synergistic Potential of Mitochondria-Targeting Drugs for Leukemia Therapy. Available at: [Link]

  • ResearchGate. (2021). Biological Activity of '3, 3', 4', 5, 7-Pentahydroxyflavone Isolated from Green Leafy Vegetables of Karnataka on three Bacterial Strains. Available at: [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). Diamidine compounds: selective uptake and targeting in Plasmodium falciparum. Trends in Parasitology, 22(12), 558–564. Available at: [Link]

  • Lee, M. S., et al. (2007). The Novel Combination of Chlorpromazine and Pentamidine Exerts Synergistic Antiproliferative Effects Through Dual Mitotic Action. Cancer Research, 67(23), 11359–11367. Available at: [Link]

  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. Available at: [Link]

  • Oncotarget. (2019). Targeted drug combination therapy design based on driver genes. Available at: [Link]

  • ASM Journals. (2015). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Available at: [Link]

  • MDPI. (2021). Antifungal Combinations against Candida Species: From Bench to Bedside. Available at: [Link]

  • Benchling. (2023). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. Available at: [Link]

  • Nature. (2020). Stratification and prediction of drug synergy based on target functional similarity. Available at: [Link]

  • Chen, Q., et al. (2012). Mitochondria-targeted drugs synergize with 2-deoxyglucose to trigger breast cancer cell death. Cancer Research, 72(10), 2634–2644. Available at: [Link]

  • Labroots. (2020). High-throughput DNA damage analyses identify synergistic drug combinations to treat malignant.... Available at: [Link]

  • Drugs.com. Pentamidine Interactions Checker. Available at: [Link]

  • MDPI. (2021). Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy. Available at: [Link]

  • Acta Fytotechnica et Zootechnica. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Available at: [Link]

  • ResearchGate. (2023). 6-(Methylamino)hexane-1,2,3,4,5-pentanol 4-(((1S,2S)-1-Hydroxy-2,3-dihydro-1H,1 ' H-[2,2-biinden]-2-yl)methyl)benzoate (PH46A): A Novel Small Molecule With. Available at: [Link]

  • M.P. Laitinen, et al. (2016). Methods for High-throughput Drug Combination Screening and Synergy Scoring. JoVE, (117), e54489. Available at: [Link]

  • El-Azizi, M., & Rao, S. (2017). Combination Antifungal Therapy: A Review of Current Data. Infectious Diseases and Therapy, 6(2), 179–191. Available at: [Link]

  • MDPI. (2023). Phytochemical Analysis, In Vitro Biological Activities, and Computer-Aided Analysis of Potentilla nepalensis Hook Compounds as Potential Melanoma Inhibitors Based on Molecular Docking, MD Simulations, and ADMET. Available at: [Link]

  • bioRxiv. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. Available at: [Link]

  • PubMed. (2023). Chlorhexidine combined with curcumin-mediated photodynamic treatment effectively inhibits biofilm formation by clinical Candida isolates from the oral cavity. Available at: [Link]

  • Oxford Academic. (2018). Feasibility of routine synergy testing using antibiotic gradient diffusion strips in the clinical laboratory. Available at: [Link]

  • Creative Bio-Labs. Minimum Inhibitory Concentration (MIC) and Checkerboard Method. Available at: [Link]

  • ResearchGate. (2021). (PDF) New and simplified method for drug combination studies by checkerboard assay. Available at: [Link]

Sources

Utilizing 1,5-Bis(4-amidinophenoxy)-3-pentanol to Interrogate and Overcome Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug resistance (MDR) in pathogenic microorganisms and cancer cells represents a formidable challenge to modern medicine. Understanding the molecular underpinnings of resistance is paramount for the development of novel therapeutic strategies. This guide details the application of 1,5-Bis(4-amidinophenoxy)-3-pentanol, a member of the diarylamidine class of compounds, as a chemical probe to investigate and potentially circumvent mechanisms of drug resistance. While direct literature on the 3-pentanol isomer is sparse, this document synthesizes insights from structurally related compounds, such as pentamidine, to propose robust protocols for its use. We provide a framework for employing this molecule to study key resistance pathways, including drug efflux and membrane potential modulation, complete with detailed experimental protocols, data interpretation guidelines, and the causal logic behind experimental design choices.

Introduction: The Challenge of Drug Resistance and the Potential of Diarylamidines

Drug resistance is a multifactorial phenomenon characterized by a decreased efficacy of a therapeutic agent that was previously effective. The primary mechanisms can be broadly categorized into four types: enzymatic inactivation of the drug, alteration of the drug's target, reduced cellular uptake, and active drug efflux.[1] The latter, mediated by transmembrane efflux pumps, is a particularly pervasive mechanism, contributing to resistance against a wide array of antibiotics and chemotherapeutics.[1][2]

Diarylamidines, such as the well-known drug pentamidine, are cationic molecules recognized for their broad antimicrobial and antineoplastic activities.[3][4] Their mode of action often involves interactions with cellular membranes and accumulation within mitochondria, driven by membrane potential.[5] Resistance to pentamidine itself has been linked to reduced drug accumulation and increased efflux, highlighting the critical role of transport mechanisms.[4][5][6] These properties make pentamidine and its analogs, including 1,5-Bis(4-amidinophenoxy)-3-pentanol, valuable tools for studying these very resistance pathways. By acting as potential efflux pump inhibitors or membrane-perturbing agents, they can be used to restore sensitivity to other drugs, thereby "re-sensitizing" resistant cells.[7][8]

This guide proposes the use of 1,5-Bis(4-amidinophenoxy)-3-pentanol as a research tool to:

  • Probe the role of efflux pumps in specific drug resistance phenotypes.

  • Evaluate its potential as an MDR modulator or "chemosensitizer."

  • Investigate the contribution of mitochondrial membrane potential to drug accumulation and resistance.

Compound Profile: 1,5-Bis(4-amidinophenoxy)-3-pentanol

1,5-Bis(4-amidinophenoxy)-3-pentanol belongs to a class of bis-benzamidines linked by a flexible alkyl ether chain. The central hydroxyl group on the pentane linker may influence its solubility, flexibility, and interaction with biological targets compared to its parent compound, pentamidine.

Physicochemical Properties (Predicted)

The following properties are estimated based on its chemical structure and data from similar compounds like 1,5-Bis(4-amidinophenoxy)-2-pentanol.[9]

PropertyPredicted ValueSignificance in Biological Systems
Molecular Formula C₁₉H₂₄N₄O₃Defines the elemental composition.
Molecular Weight ~372.4 g/mol Influences diffusion and transport across membranes.
Topological Polar Surface Area ~138 ŲAffects membrane permeability and solubility.
Hydrogen Bond Donors 5Potential for strong interactions with biological targets.
Hydrogen Bond Acceptors 5Potential for strong interactions with biological targets.
Predicted pKa (Amidinium) ~11-12Positively charged at physiological pH, driving membrane association.
Synthesis and Handling

The synthesis of 1,5-Bis(4-amidinophenoxy)-3-pentanol can be approached through standard organic synthesis methodologies, likely involving a Williamson ether synthesis.[10][11]

  • Handling: The compound is expected to be a stable solid, likely as a hydrochloride or isethionate salt to improve solubility. Prepare stock solutions in sterile DMSO or water, depending on the salt form. Store stock solutions at -20°C or -80°C, protected from light. Due to its potential biological activity, appropriate personal protective equipment (PPE) should be used during handling.

Proposed Mechanisms and Applications in Resistance Research

The dicationic and lipophilic nature of 1,5-Bis(4-amidinophenoxy)-3-pentanol suggests several mechanisms by which it can be used to probe drug resistance.

Efflux Pump Inhibition

Many efflux pumps, particularly in bacteria (e.g., NorA in S. aureus) and cancer cells (e.g., P-glycoprotein), recognize and transport a broad range of cationic and hydrophobic substrates.[7][12] 1,5-Bis(4-amidinophenoxy)-3-pentanol could act as a competitive inhibitor, binding to the same site as the primary drug, or as a non-competitive inhibitor, binding elsewhere to disrupt pump function.[13] This inhibitory action would lead to increased intracellular accumulation of the co-administered drug, restoring its efficacy.

Disruption of Membrane Integrity and Potential

The positive charges of the amidinium groups can facilitate strong electrostatic interactions with the negatively charged components of cellular membranes, such as phospholipids in bacteria or the mitochondrial inner membrane. This interaction could lead to a partial depolarization of the membrane, which is critical for the function of many efflux pumps that are dependent on the proton motive force. Recent studies on pentamidine analogs have highlighted their ability to disrupt the outer membrane of Gram-negative bacteria, potentiating the activity of other antibiotics.[8]

Experimental Protocols

These protocols provide a validated workflow for assessing the utility of 1,5-Bis(4-amidinophenoxy)-3-pentanol in drug resistance studies.

Protocol 1: Generation of a Drug-Resistant Cell Line

Causality: To study resistance reversal, a stable resistant cell line with a well-defined phenotype is required. This protocol uses intermittent, escalating drug concentrations to mimic the clinical development of resistance and select for robustly resistant cells.[14][15]

Methodology:

  • Cell Line Selection: Choose a relevant parental cell line (e.g., Acinetobacter baumannii for antibiotic resistance, or A549 human lung carcinoma for chemotherapy resistance).

  • Initial IC₅₀ Determination: Perform a dose-response assay to determine the concentration of the primary drug (e.g., ciprofloxacin, doxorubicin) that inhibits 50% of cell growth (IC₅₀) in the parental cell line.

  • Induction of Resistance:

    • Culture the parental cells in media containing the primary drug at a concentration equal to the IC₅₀.

    • When the cells resume a normal growth rate (typically after several passages), double the drug concentration.

    • Repeat this process of stepwise dose escalation for 3-6 months, or until the IC₅₀ of the resistant line is at least 10-fold higher than the parental line.

  • Validation:

    • Confirm the resistant phenotype by performing a full dose-response curve and comparing the IC₅₀ to the parental line.

    • Culture the resistant cells in drug-free medium for several passages and then re-test the IC₅₀ to ensure the resistance phenotype is stable.

G check_growth check_growth ic50_final ic50_final check_growth->ic50_final Resistance Established compare compare ic50_final->compare stability stability compare->stability Yes double_conc double_conc compare->double_conc No, Continue Induction validated validated stability->validated

Caption: Competitive inhibition of an efflux pump by 1,5-Bis(4-amidinophenoxy)-3-pentanol.

Conclusion

1,5-Bis(4-amidinophenoxy)-3-pentanol represents a promising chemical tool for the study of drug resistance. By leveraging its structural similarities to known MDR modulators and mitochondrial targeting agents, researchers can design robust experiments to dissect complex resistance networks. The protocols outlined in this guide provide a comprehensive framework for characterizing its activity as a potential chemosensitizer and for elucidating the role of efflux pumps and membrane bioenergetics in specific resistance phenotypes. Such studies are critical for validating new therapeutic targets and developing adjuvant therapies to restore the utility of existing drugs.

References

  • Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). National Institutes of Health (NIH). [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (2024). Infectious Diseases Society of America. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PubMed. [Link]

  • 1,5-Bis(4-amidinophenoxy)-2-pentanol. (n.d.). PubChem. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • The epigenetic signatures of opioid addiction and physical dependence are prevented by D-cysteine ethyl ester and betaine. (2021). PubMed Central. [Link]

  • Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion. (2002). Antimicrobial Agents and Chemotherapy. [Link]

  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside. (2016). PubMed Central. [Link]

  • Total synthesis and biological investigations of natural product inspired antimicrobials. (2022). Emory Theses and Dissertations. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. (2023). MDPI. [Link]

  • Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine). (1992). Journal of Medicinal Chemistry. [Link]

  • Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation. (2007). Nucleic Acids Research. [Link]

  • Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches. (2025). National Institutes of Health (NIH). [Link]

  • Preclinical Development of Pentamidine Analogs Identifies a Potent and Nontoxic Antibiotic Adjuvant. (2022). Brown Lab. [Link]

  • Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. (2022). MDPI. [Link]

  • A Quick Introduction to Graphviz. (2017). exceptionnotfound.net. [Link]

  • Antibacterial Activity Against Multidrug-Resistant Staphylococcus aureus and in Silico Evaluation of MepA Efflux Pump by. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Small-Molecule Antibiotic Drug Development: Need and Challenges. (2023). ACS Publications. [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). Journal of Visualized Experiments. [Link]

  • Molecular mechanisms of fentanyl mediated β-arrestin biased signaling. (2019). PLOS Computational Biology. [Link]

  • Molecular mechanisms of fentanyl mediated β-arrestin biased signaling. (2019). bioRxiv. [Link]

  • Relative drug resistance to pentamidine and cross-resistance to diminazene aceturate, primaquine, and sodium arsenite of clone LmWT and the drug-resistant clones LmPENT5 and LmPENT20 grown axenically. (n.d.). ResearchGate. [Link]

  • Laboratory Testing: Drug-Resistance Testing. (2024). Clinical Info .HIV.gov. [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (2022). Towards Data Science. [Link]

  • A novel inhibitor of multidrug efflux pumps in Staphylococcus aureus. (1999). ResearchGate. [Link]

  • Opioid activity of spinally selective analogues of N-Naphthoyl-β-naltrexamine (NNTA) in HEK-293 cells and mice. (2016). PubMed Central. [Link]

  • Pentamidine. (n.d.). Wikipedia. [Link]

  • Mechanisms of Drug Resistance: Quinolone Resistance. (2015). Annals of the New York Academy of Sciences. [Link]

  • The efflux pump inhibitor reserpine selects multidrug-resistant Streptococcus pneumoniae strains that overexpress the ABC transporters PatA and PatB. (2007). Antimicrobial Agents and Chemotherapy. [Link]

  • 1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane. (n.d.). PubChem. [Link]

Sources

Methods for synthesizing analogs of 1,5-Bis(4-amidinophenoxy)-3-pentanol.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Optimization of 1,5-Bis(4-amidinophenoxy)-3-pentanol and Functional Analogs

Executive Summary & Scientific Context

1,5-Bis(4-amidinophenoxy)-3-pentanol (commonly referred to as Hydroxypentamidine ) is a critical metabolite of the antimicrobial agent Pentamidine. While Pentamidine is a frontline therapy for Pneumocystis jirovecii pneumonia (PCP) and Leishmaniasis, its clinical utility is often limited by nephrotoxicity and poor oral bioavailability.

The introduction of the hydroxyl group at the C-3 position of the pentane linker serves two pivotal functions in drug design:

  • Solubility & Metabolism: It alters the hydrophilicity profile (LogP), potentially influencing distribution and renal clearance.

  • SAR Probe: The hydroxyl group acts as a handle for further functionalization (e.g., ester prodrugs) or as a hydrogen-bond donor/acceptor when binding to the DNA minor groove, the primary target of aromatic diamidines.

This guide provides a high-fidelity, self-validating protocol for synthesizing this scaffold. Unlike generic organic chemistry texts, this protocol emphasizes the Pinner Reaction optimization to suppress hydrolysis side-products, a common failure mode in amidine synthesis.

Strategic Retrosynthesis

To ensure synthetic efficiency, we disconnect the molecule at two key points: the amidine warhead and the ether linkage .

  • Late-Stage Functionalization: The amidine group is chemically sensitive (prone to hydrolysis). Therefore, it is installed last via the Pinner reaction from the corresponding nitrile.

  • Backbone Assembly: The ether linkage is robust and formed early via Williamson ether synthesis.

Figure 1: Retrosynthetic Analysis

Retrosynthesis Target TARGET: 1,5-Bis(4-amidinophenoxy)-3-pentanol Precursor INTERMEDIATE: 1,5-Bis(4-cyanophenoxy)-3-pentanol Target->Precursor  Functional Group Interconversion (Pinner Reaction) Reagents STARTING MATERIALS: 4-Hydroxybenzonitrile + 1,5-Dichloro-3-pentanol Precursor->Reagents  Williamson Ether Synthesis (Double Alkylation)

Caption: Retrosynthetic logic disconnecting the labile amidine from the robust ether backbone.

Protocol A: Backbone Assembly (Ether Synthesis)

Objective: Synthesize 1,5-bis(4-cyanophenoxy)-3-pentanol. Challenge: Preventing elimination of the alkyl halide or O-alkylation at the secondary alcohol of the linker. Solution: Use of a mild base (


) in a polar aprotic solvent (DMF) favors the nucleophilic attack of the phenoxide over the secondary alkoxide formation.
Materials
  • 4-Hydroxybenzonitrile (4-Cyanophenol) [CAS: 767-00-0]

  • 1,5-Dichloro-3-pentanol [CAS: 58933-27-4]

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Dimethylformamide (DMF), anhydrous

  • Potassium Iodide (KI) - Catalytic

Step-by-Step Methodology
  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Hydroxybenzonitrile (2.2 equiv) in anhydrous DMF (0.5 M concentration relative to phenol).

  • Deprotonation: Add

    
      (2.5 equiv) and stir at room temperature for 30 minutes. Observation: The mixture will turn yellow/orange, indicating phenoxide formation.
    
  • Alkylation: Add 1,5-Dichloro-3-pentanol (1.0 equiv) and a catalytic amount of KI (0.1 equiv). The KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein condition).

  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • QC Check: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes). The starting phenol (

      
      ) should disappear; the bis-ether product (
      
      
      
      ) will appear.
  • Work-up:

    • Cool to room temperature.[1] Pour the mixture into ice-cold water (10x volume).

    • The product usually precipitates as a white/off-white solid. Filter and wash copiously with water to remove DMF.

    • Alternative: If oil forms, extract with Ethyl Acetate (3x), wash with 1M NaOH (to remove unreacted phenol), brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the phenolic -OH signal (~10.5 ppm) and the presence of the symmetric linker signals (multiplets at ~1.8 ppm and ~4.1 ppm).

Protocol B: The Pinner Reaction (Amidine Formation)[2]

Objective: Convert the nitrile groups to amidines. Critical Control Point: Moisture control. The intermediate imidate salt is extremely hygroscopic and hydrolyzes to an ester (the "Pinner ester") in the presence of water.

Figure 2: Pinner Reaction Workflow & Decision Logic

PinnerWorkflow Start Start: Bis-Nitrile Intermediate Step1 Step 1: Pinner Salt Formation (Dry HCl gas, Anhydrous EtOH, 0°C) Start->Step1 Check1 QC: White Precipitate Formed? Step1->Check1 Step2 Step 2: Ammonolysis (NH3/EtOH, 45°C, Sealed Vessel) Check1->Step2 Yes (Imidate Salt) Fail1 Troubleshoot: Check Anhydrous Conditions (Likely Hydrolysis) Check1->Fail1 No / Soluble Purify Purification: Recrystallization or HPLC Step2->Purify

Caption: Workflow for the conversion of nitriles to amidines via the Pinner method.

Step-by-Step Methodology

Part 1: Formation of the Imidate (Pinner Salt) [1][2][3][4]

  • Setup: Use a 3-neck flask with a gas inlet tube, a drying tube (

    
    ), and a thermometer.
    
  • Solvation: Suspend the Bis-nitrile intermediate (from Protocol A) in anhydrous Ethanol (0.2 M).

    • Note: Ethanol is preferred over Methanol to reduce transesterification risks, though Methanol is faster.

  • Saturation: Cool the vessel to 0°C (Ice/Salt bath). Bubble dry HCl gas through the solution for 2–4 hours.

    • Safety: Generate HCl gas by dripping

      
       onto NaCl or use a lecture bottle. Trap exhaust gases in NaOH solution.
      
  • Incubation: Seal the flask and store at 4°C (fridge) for 24–48 hours.

    • Observation: The bis-imidate hydrochloride salt should precipitate as a white solid.

  • Isolation: Filter the solid quickly under a blanket of dry nitrogen. Wash with cold, anhydrous ether. DO NOT EXPOSE TO HUMID AIR.

Part 2: Ammonolysis (Amidine Formation)

  • Resuspension: Transfer the solid imidate salt immediately to a pressure vessel or heavy-walled flask containing Ethanolic Ammonia (saturated solution, ~15-20%

    
     in EtOH).
    
  • Reaction: Seal the vessel and heat to 45°C for 4–6 hours.

    • Mechanism:[1][3][4][5][6] Ammonia displaces the ethoxy group of the imidate to form the amidine.

  • Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure. The residue is the crude Hydroxypentamidine dihydrochloride.

Purification & Characterization

Amidines are highly basic (


). They are best isolated as salts (Hydrochloride or Isethionate).
Recrystallization Protocol
  • Solvent System: Ethanol/Water or Methanol/Ether.

  • Dissolve crude solid in minimum hot ethanol. Add warm water dropwise until turbidity appears. Cool slowly to 4°C.

  • Yield Target: >60% overall from nitrile.

HPLC Analysis Method

To verify purity and separate the target from potential "mono-amidine" or "hydrolysis ester" impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 265 nm (Amidine conjugation)
Retention Amidines elute earlier than nitriles due to positive charge at pH < 2.

Alternative "Green" Route (Amidoxime)

If handling anhydrous HCl gas is prohibitive, the Amidoxime Route is a safer alternative, though it requires a reduction step.

  • Amidoxime Formation: React Bis-nitrile with Hydroxylamine hydrochloride (

    
    ) and 
    
    
    
    in aqueous ethanol at reflux.
    • Product: 1,5-bis(4-(N-hydroxy)amidinophenoxy)-3-pentanol.

  • Reduction: Hydrogenate the amidoxime using

    
     (balloon) and Raney Nickel  or Pd/C  in Acetic Acid/Ethanol.
    
    • Advantage:[6] Avoids moisture sensitivity of the Pinner salt.

    • Disadvantage:[7] Raney Nickel handling requires fire safety precautions.

References

  • Clement, B., & Raether, W. (1985). Amidoximes of pentamidine: Synthesis, trypanocidal and leishmanicidal activity. Arzneimittel-Forschung, 35(6), 1009–1014.

  • Stowell, G. W., et al. (1995). Synthesis and antimicrobic activity of pentamidine analogues. Journal of Medicinal Chemistry, 38(8), 1411–1413.

  • Organic Chemistry Portal. (2023). Pinner Reaction: Mechanism and Conditions.[1][3]

  • BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.[3]

  • National Institutes of Health (PubChem). (2025). 1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane Compound Summary.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to 1,5-Bis(4-amidinophenoxy)-3-pentanol (Pentamidine)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PNT-RES-001 Subject: Troubleshooting Reduced Susceptibility in Microbial Systems (Leishmania/Trypanosoma/Fungi) Assigned Specialist: Senior Application Scientist, Anti-Infective Discovery

Introduction: Defining the System Parameters

You have reached the technical support hub for 1,5-Bis(4-amidinophenoxy)-3-pentanol , universally known in the field as Pentamidine .

This guide addresses a critical failure mode in your experimental system: Acquired Resistance . When your microbial targets (specifically Kinetoplastids like Leishmania spp. or Trypanosoma spp., and certain fungi) stop responding to Pentamidine, it is rarely a random event. It is a specific, diagnosable malfunction in the drug's transport or retention machinery.

This guide treats your biological model as a machine. We will diagnose the Input (Uptake), the Processing (Target Binding), and the Waste Management (Efflux) to isolate the failure.

Module 1: Diagnostic Troubleshooting (Is the Resistance Real?)

Before assuming biological resistance, rule out chemical and environmental variables. Pentamidine is a dicationic molecule; its performance is heavily influenced by the physical environment.

Step 1: Chemical Integrity Check
  • Symptom: Inconsistent MIC (Minimum Inhibitory Concentration) values across replicates.

  • Root Cause: Pentamidine is hygroscopic. If stored improperly, the weighed mass may contain significant water weight, leading to under-dosing.

  • Action:

    • Verify storage at 4°C (desiccated).

    • Dissolve in DMSO or sterile water immediately before use. Avoid repeated freeze-thaw cycles of the stock solution, as precipitation can occur which is invisible to the naked eye.

Step 2: The Inoculum Effect
  • Symptom: MIC increases linearly with cell density.

  • Root Cause: Pentamidine binds avidly to cellular debris and glass. High parasitic loads "soak up" the drug before it can reach a lethal intracellular concentration.

  • Action: Standardize inoculum density. For Leishmania promastigotes, initiate assays strictly at

    
     cells/mL.
    

Module 2: Mechanistic Root Cause Analysis

If Module 1 clears, you are dealing with biological resistance. This usually stems from one of two "hardware failures" in the microbe: Port Blockage (Influx failure) or Ejection Override (Efflux upregulation).

The Primary Failure Point: Aquaglyceroporin 2 (AQP2)

In wild-type Leishmania and Trypanosoma, Pentamidine does not diffuse passively. It is actively imported via Aquaglyceroporin 2 (AQP2) .

  • The Mechanism: AQP2 acts as a high-affinity receptor.[1] Pentamidine binds to the channel's selectivity filter, triggering endocytosis or translocation.

  • The Resistance Logic: The most common cause of high-level resistance (>100x MIC) is a loss-of-function mutation or deletion of the AQP2 gene. If the door is removed, the drug cannot enter.

The Secondary Failure Point: ABC Transporters
  • The Mechanism: ATP-Binding Cassette (ABC) transporters, specifically PRP1 (Pentamidine Resistance Protein 1) , act as bilge pumps.

  • The Resistance Logic: Resistant strains often upregulate PRP1, pumping Pentamidine out of the cytosol before it can accumulate in the mitochondrion (its target).

Visualizing the Failure Pathways

The following diagram maps the drug's intended route versus the resistance detours.[2]

PentamidineTransport cluster_resistance Resistance Mechanisms Extracellular Extracellular Pentamidine AQP2 AQP2 Transporter (Primary Influx) Extracellular->AQP2 High Affinity Binding Intracellular Intracellular Pool AQP2->Intracellular Translocation Mitochondria Mitochondrion (Target: kDNA) Intracellular->Mitochondria Accumulation (ΔΨm driven) EffluxPump PRP1 / ABC Transporter Intracellular->EffluxPump Resistance: Pump Upregulation CellDeath Kinetoplast Collapse (Cell Death) Mitochondria->CellDeath kDNA Disruption EffluxPump->Extracellular Drug Ejection

Figure 1: Flux dynamics of Pentamidine. Resistance is driven by AQP2 downregulation (blocking entry) or PRP1 upregulation (forcing exit).

Module 3: Mitigation & Re-Sensitization Strategies

Once resistance is confirmed, use these strategies to bypass or reverse it.

Strategy A: Bypass the Gatekeeper (Formulation)

Since AQP2-mediated uptake is compromised in resistant strains, you must force entry via alternative routes.

  • Solution: Liposomal Encapsulation .

  • Logic: Liposomes are phagocytosed by macrophages (the host cell for Leishmania amastigotes). This delivers the drug directly to the lysosome/parasitophorous vacuole, bypassing the need for surface transporters on the parasite membrane to some extent, or creating a massive concentration gradient that forces passive diffusion.

Strategy B: Jam the Ejector (Chemosensitization)

If efflux is the dominant resistance mechanism, inhibit the pump.

  • Reagent: Verapamil or Trifluoperazine (Calcium channel blockers/Calmodulin antagonists).

  • Protocol: Co-administer sub-lethal concentrations of Verapamil (e.g., 5-10 µM) with Pentamidine.

  • Result: If the MIC drops significantly (e.g., 4-fold), you have confirmed efflux-mediated resistance and successfully reversed it in vitro.

Module 4: Validation Protocols

Do not rely solely on MIC data. Use these self-validating assays to prove the mechanism.

Protocol 1: The Mitochondrial Potential Collapse Assay

Purpose: Verify if Pentamidine is reaching its target (the mitochondrion). If the drug enters but the potential does not drop, the target itself may be modified (rare).

  • Preparation: Harvest mid-log phase promastigotes (

    
    ).
    
  • Treatment: Incubate with

    
     MIC of Pentamidine for 4 hours.
    
  • Staining: Add Rhodamine 123 (0.5 µg/mL) or JC-1 . Incubate for 15 mins.

    • Note: Rhodamine 123 accumulates only in mitochondria with active membrane potential.

  • Analysis: Measure fluorescence via Flow Cytometry (FL1 channel).

  • Interpretation:

    • Sensitive Cells: Loss of fluorescence (depolarization).

    • Resistant Cells: High fluorescence retained (drug excluded from mitochondria).

Protocol 2: The [3H]-Pentamidine Uptake Assay (Gold Standard)

Purpose: Definitively quantify transport efficiency.

StepActionCritical Parameter
1 Wash cells

in PBS + 1% Glucose.
Removes competitive amines from media.
2 Resuspend at

cells/mL.
High density required for detectable signal.
3 Add [3H]-Pentamidine (0.05 µM final).Use low conc. to measure high-affinity transport (AQP2).
4 Stop reaction at 30s, 60s, 120s.Rapid Stop: Spin through dibutyl phthalate oil layer.
5 Lyse pellet and count via Scintillation.Compare

and

between WT and Mutant.

FAQs: Rapid Response Unit

Q: Can I use DAPI as a surrogate for Pentamidine uptake? A: Yes, but with caveats. DAPI and Pentamidine share similar transport routes (AQP2) and accumulation sites (kDNA). You can use fluorescence microscopy to track DAPI accumulation. If a strain resists DAPI staining (nucleus/kinetoplast remains dark), it is likely AQP2-deficient and cross-resistant to Pentamidine.

Q: My resistant strain shows no mutation in AQP2. What now? A: Check the TCP1-chaperonin complex. Recent studies suggest that even if the AQP2 gene is intact, mutations in the chaperones responsible for folding and delivering AQP2 to the membrane can result in a "functional knockout." The transporter exists but isn't on the surface.

Q: Is resistance permanent? A: Often, yes. AQP2 deletion is a stable genetic change. However, efflux-mediated resistance can be transient or adaptive. Culturing the parasites without drug pressure for 20+ passages may result in a gradual loss of the resistance phenotype if it is metabolically costly (e.g., overexpression of pumps).

References

  • Baker, N., et al. (2012). Aquaglyceroporin 2 controls susceptibility to melarsoprol and pentamidine in African trypanosomes. Proceedings of the National Academy of Sciences (PNAS).

  • Alsford, S., et al. (2013). Trypanosoma brucei aquaglyceroporin 2 is a high-affinity transporter for pentamidine and melaminophenyl arsenic drugs and the main genetic determinant of resistance to these drugs. Journal of Antimicrobial Chemotherapy.

  • Basselin, M., et al. (2002). Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion.[3][4][5] Antimicrobial Agents and Chemotherapy.[2][6][7][8][9][10]

  • Coelho, A.C., et al. (2007). Lab-derived and field-isolated Leishmania resistant to pentamidine: different resistance mechanisms?. Drug Resistance Updates.[11]

Sources

Technical Support Center: Synthesis of 1,5-Bis(4-amidinophenoxy)-3-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,5-Bis(4-amidinophenoxy)-3-pentanol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working on or planning to scale up the synthesis of this and structurally related compounds. As a diamidine-containing molecule, this compound presents unique synthetic challenges that require careful control of reaction conditions and rigorous purification strategies.

This guide provides in-depth, field-proven insights into a plausible and robust synthetic route. It is structured in a question-and-answer format to directly address the specific issues you may encounter. The protocols and troubleshooting advice are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.

Proposed Synthetic Pathway Overview

The synthesis of 1,5-Bis(4-amidinophenoxy)-3-pentanol can be logically approached via a two-step sequence. This pathway is designed for scalability and utilizes well-established, high-yielding reactions. The core strategy involves first constructing the diaryl ether backbone and then converting the terminal functional groups to the required amidines.

  • Step 1: Williamson Ether Synthesis to form the dinitrile intermediate, 1,5-Bis(4-cyanophenoxy)-3-pentanol.

  • Step 2: Pinner Reaction followed by ammonolysis to convert the dinitrile to the target diamidine.

The overall workflow is depicted below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Pinner Reaction & Ammonolysis A 4-Hydroxybenzonitrile D Intermediate: 1,5-Bis(4-cyanophenoxy)-3-pentanol A->D 2 eq. B 1,5-Dihalo-3-pentanol (e.g., Dichloro or Dibromo) B->D C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) C->D Reaction Conditions F Final Product: 1,5-Bis(4-amidinophenoxy)-3-pentanol D->F E 1. Anhydrous HCl, Ethanol 2. Anhydrous Ammonia E->F Reaction Conditions G A Dinitrile Intermediate C Pinner Salt Intermediate (Imino Ester Dihydrochloride) A->C Formation B Anhydrous HCl Ethanol (anhydrous) B->C E Final Product (Diamidine Dihydrochloride) C->E Ammonolysis F Side Product: Ester/Amide (from H2O contamination) C->F Hydrolysis D Anhydrous Ammonia in Ethanol D->E

Technical Support Center: Interpreting Ambiguous Data in 1,5-Bis(4-amidinophenoxy)-3-pentanol Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Bis(4-amidinophenoxy)-3-pentanol and related dicationic compounds. This guide is designed to provide in-depth troubleshooting advice and address common sources of ambiguous or inconsistent data encountered during in vitro and cell-based assays. Our goal is to equip you with the knowledge to anticipate, identify, and resolve experimental challenges, ensuring the integrity and reproducibility of your results.

Introduction: The Challenge of Dicationic Compounds

1,5-Bis(4-amidinophenoxy)-3-pentanol, an analog of pentamidine, belongs to a class of dicationic molecules known for their broad-spectrum antimicrobial and antiparasitic activities. Their positively charged nature at physiological pH governs their interaction with biological systems, but also presents unique experimental challenges. Ambiguous data can arise from a variety of factors including the compound's physicochemical properties, its interactions with assay components, and its complex effects on cellular physiology. This guide will provide a structured approach to troubleshooting these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and initial troubleshooting steps for researchers encountering unexpected results.

Q1: My MIC/IC50 values for 1,5-Bis(4-amidinophenoxy)-3-pentanol are inconsistent between experiments. What are the likely causes?

Inconsistent MIC (Minimum Inhibitory Concentration) or IC50 (half-maximal inhibitory concentration) values are a frequent issue. The variability often stems from several key factors:

  • Inoculum Effect: The starting density of microbial or cell cultures can significantly impact the apparent potency of the compound. A higher inoculum may require a higher concentration of the drug to achieve the same inhibitory effect.

  • Media Composition: Components in your culture media, particularly proteins and divalent cations, can interact with the dicationic structure of the compound, reducing its effective concentration.

  • Compound Stability: Aqueous solutions of pentamidine analogs can be susceptible to degradation over time, especially with prolonged exposure to light.[1]

Troubleshooting Workflow for Inconsistent MIC/IC50

Caption: Troubleshooting workflow for inconsistent MIC/IC50 values.

Q2: I'm observing a significant drop in the activity of 1,5-Bis(4-amidinophenoxy)-3-pentanol when I test it in the presence of serum. Why is this happening?

This is a common phenomenon for cationic compounds. Serum proteins, particularly albumin, can bind to dicationic molecules, sequestering them and reducing their bioavailable concentration to interact with the target cells or microbes.[2][3][4][5][6]

  • Protein Binding: The hydrophobic regions and charged residues of albumin and other serum proteins can non-specifically bind to 1,5-Bis(4-amidinophenoxy)-3-pentanol.

  • Reduced Effective Concentration: This binding equilibrium means that the nominal concentration you add to the culture is not the same as the free, active concentration of the compound.

To address this, consider the following:

  • Quantify Serum Shift: Perform your assays in both serum-free and serum-containing media to quantify the extent of activity loss.

  • Equilibrium Dialysis: For in-depth studies, equilibrium dialysis can be used to determine the fraction of the compound bound to serum proteins.[3]

Q3: My compound appears to be cytotoxic to mammalian cells at concentrations close to its antimicrobial effective concentration. How can I investigate if this is a true on-target effect or an artifact?

Distinguishing specific cytotoxicity from non-specific effects is crucial. The cationic and lipophilic nature of these compounds can lead to membrane disruption at higher concentrations.

  • Membrane Integrity Assays: Utilize assays that measure membrane integrity, such as lactate dehydrogenase (LDH) release or propidium iodide staining, in parallel with metabolic assays like MTT or resazurin.

  • Time-Course Experiments: Assess cytotoxicity at different time points. Non-specific membrane disruption is often a rapid process, whereas programmed cell death (apoptosis) has a more delayed onset.

Q4: I'm seeing synergistic activity between 1,5-Bis(4-amidinophenoxy)-3-pentanol and other antibiotics, but the effect is not always reproducible. What could be the reason?

The synergistic potential of pentamidine analogs is often linked to their ability to disrupt the outer membrane of Gram-negative bacteria and inhibit efflux pumps.[7][8][9][10] The reproducibility of this effect can be influenced by:

  • Efflux Pump Expression Levels: The basal expression level of efflux pumps can vary between bacterial strains and even under different growth conditions.

  • Membrane Composition: The lipid composition of the bacterial membrane can influence the compound's disruptive activity.

Investigating Synergism

G A Inconsistent Synergy B Characterize Efflux Pump Expression (e.g., qRT-PCR) A->B D Membrane Permeability Assays (e.g., NPN uptake) A->D C Use Efflux Pump Overexpressing/Deletion Strains B->C

Caption: Workflow to investigate inconsistent synergistic activity.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for resolving more complex experimental issues.

Issue 1: High Background or Signal Interference in Biochemical Assays

Dicationic compounds can sometimes interfere with assay reagents or detection methods, leading to false-positive or false-negative results.

Causality: The positive charges on 1,5-Bis(4-amidinophenoxy)-3-pentanol can lead to non-specific interactions with negatively charged assay components, such as enzymes, substrates, or detection reagents. Additionally, some of these compounds may have intrinsic fluorescent properties that can interfere with fluorescence-based readouts.

Self-Validating Protocol: Assay Interference Counter-Screen

  • Objective: To determine if 1,5-Bis(4-amidinophenoxy)-3-pentanol directly interferes with the assay components in the absence of the biological target.

  • Procedure:

    • Run the assay with all components (buffer, substrate, detection reagents) but without the enzyme or cell lysate.

    • Add 1,5-Bis(4-amidinophenoxy)-3-pentanol at the same concentrations used in the main experiment.

    • Measure the signal at the appropriate wavelength.

  • Interpretation:

    • No Signal Change: The compound does not interfere with the assay components.

    • Signal Change: The compound interferes with the assay. The mechanism could be quenching, fluorescence, or direct interaction with reagents.

Data Presentation: Example of Assay Interference Data

Compound Concentration (µM)Signal (No Enzyme Control)Signal (Complete Assay)
0 (Vehicle)1001000
1105800
10150500
100400450

In this example, the compound shows increasing signal in the no-enzyme control, indicating direct interference with the assay readout.

Issue 2: Poor Solubility and Compound Precipitation

While pentamidine isethionate is water-soluble, analogs like 1,5-Bis(4-amidinophenoxy)-3-pentanol may have different solubility profiles.[11][12] Precipitation of the compound can lead to a significant overestimation of the required effective concentration.

Causality: The hydrophobicity of the pentanol linker can contribute to lower aqueous solubility compared to pentamidine. High concentrations in buffers with certain salt compositions or pH can lead to precipitation.

Protocol: Assessing and Improving Solubility

  • Visual Inspection: Before each experiment, visually inspect stock solutions and final dilutions for any signs of precipitation.

  • Solubility Testing:

    • Prepare a dilution series of the compound in your final assay buffer.

    • Incubate under the same conditions as your experiment (e.g., 37°C for 24 hours).

    • Visually and microscopically inspect for precipitates.

  • Improving Solubility:

    • Co-solvents: For stock solutions, consider using a small percentage of DMSO or ethanol. Be mindful of the final solvent concentration in your assay, as it can have its own biological effects.

    • pH Adjustment: The solubility of amidine-containing compounds can be pH-dependent. Assess solubility at different pH values within the tolerated range of your assay system.

Part 3: Advanced Considerations and Mechanistic Insights

Cellular Uptake and Efflux

The biological activity of 1,5-Bis(4-amidinophenoxy)-3-pentanol is dependent on its ability to enter cells. As a dicationic molecule, its uptake is not solely governed by passive diffusion.

Signaling Pathway: Cellular Transport of Dicationic Compounds

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Compound 1,5-Bis(4-amidinophenoxy)-3-pentanol Transporter Organic Cation Transporters (OCTs) Compound->Transporter Uptake Target Intracellular Target (e.g., DNA, Mitochondria) Transporter->Target Efflux Efflux Pumps (e.g., P-gp, RND) Efflux->Compound Target->Efflux Efflux

Caption: Simplified diagram of cellular uptake and efflux of dicationic compounds.

  • Uptake Mechanisms: Dicationic compounds can be actively transported into cells by organic cation transporters (OCTs).[13] The expression levels of these transporters can vary between cell types, leading to differential sensitivity.

  • Efflux Mechanisms: Cells can actively remove the compound using efflux pumps like P-glycoprotein (P-gp) in mammalian cells or resistance-nodulation-division (RND) pumps in bacteria.[7] Overexpression of these pumps is a common mechanism of acquired resistance.

Off-Target Effects

Pentamidine and its analogs are known to have off-target effects that can complicate data interpretation.[14]

  • Mitochondrial Toxicity: The positive charges of these compounds can lead to their accumulation in the negatively charged mitochondrial matrix, disrupting mitochondrial function.

  • Enzyme Inhibition: Pentamidine is known to inhibit various enzymes, including histone acetyltransferases and calmodulin.[5]

Experimental Workflow: Deconvoluting Off-Target Effects

Caption: Workflow for investigating potential off-target effects.

References

  • How drugs get into cells: tested and testable predictions to help discriminate between transporter-mediated uptake and lipoidal bilayer diffusion. Frontiers in Pharmacology. Available at: [Link]

  • Combination Therapy with Ciprofloxacin and Pentamidine against Multidrug-Resistant Pseudomonas aeruginosa: Assessment of In Vitro and In Vivo Efficacy and the Role of Resistance–Nodulation–Division (RND) Efflux Pumps. International Journal of Molecular Sciences. Available at: [Link]

  • The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid. Journal of Chemotherapy. Available at: [Link]

  • The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain. International Journal of Molecular Sciences. Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. Available at: [Link]

  • Novel pentamidine analogs in the treatment of experimental Pneumocystis carinii pneumonia. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • When Combined with Pentamidine, Originally Ineffective Linezolid Becomes Active in Carbapenem-Resistant Enterobacteriaceae. Microbiology Spectrum. Available at: [Link]

  • Pentamidine Isethionate. PubChem. Available at: [Link]

  • Efflux pump inhibition by pentamidine determined by efflux pump gene expression using qPCR. ResearchGate. Available at: [Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics. Available at: [Link]

  • A retrospective on the failures and successes of antibacterial drug discovery. ResearchGate. Available at: [Link]

  • Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. Available at: [Link]

  • Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. Electrophoresis. Available at: [Link]

  • Biodistribution, tissue reaction, and lung retention of pentamidine aerosolized as three different salts. The American review of respiratory disease. Available at: [Link]

  • CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Journal of separation science. Available at: [Link]

  • The dark side of drug repurposing. From clinical trial challenges to antimicrobial resistance: analysis based on three major fields. AboutScience. Available at: [Link]

  • Nanotechnological approaches for pentamidine delivery. Journal of Nanobiotechnology. Available at: [Link]

  • Exploring cellular uptake, accumulation and mechanism of action of a cationic Ru-based nanosystem in human preclinical models of breast cancer. Scientific reports. Available at: [Link]

  • The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ResearchGate. Available at: [Link]

  • Challenges of Antibacterial Discovery. Clinical Microbiology Reviews. Available at: [Link]

  • A review of complex in vitro cell culture stressing the importance of fluid flow and illustrated by organ on a chip liver models. Frontiers in Toxicology. Available at: [Link]

  • Assay Interference by Aggregation. Semantic Scholar. Available at: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Delivery. Available at: [Link]

  • Nuisance compounds in cellular assays. Trends in Pharmacological Sciences. Available at: [Link]

  • Interference of medical contrast media on laboratory testing. Biochemia Medica. Available at: [Link]

  • Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. Polymers. Available at: [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Cellular uptake mechanisms of nanomaterials. YouTube. Available at: [Link]

  • Analytical Interference by Contrast Agents in Biochemical Assays. ResearchGate. Available at: [Link]

  • Pentamidine. PubChem. Available at: [Link]

Sources

Avoiding precipitation of 1,5-Bis(4-amidinophenoxy)-3-pentanol in media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,5-Bis(4-amidinophenoxy)-3-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and use of this compound in experimental media.

Introduction for the Senior Application Scientist

As a Senior Application Scientist, I understand that unexpected precipitation of a key compound can bring critical experiments to a halt. The aromatic diamidine 1,5-Bis(4-amidinophenoxy)-3-pentanol is a valuable molecule in various research applications, likely including antimicrobial and antiparasitic studies, similar to related compounds like pentamidine.[1][2][3] Its structure, featuring two basic amidine groups, dictates its solubility behavior, making it particularly sensitive to the physicochemical properties of your media.

This guide is structured to help you diagnose and solve precipitation issues by understanding the underlying chemical principles. We will explore the critical role of pH, solvent choice, concentration, and potential interactions with media components.

Troubleshooting Guide & FAQs

Question 1: Why is my 1,5-Bis(4-amidinophenoxy)-3-pentanol precipitating out of my experimental medium?

Precipitation of 1,5-Bis(4-amidinophenoxy)-3-pentanol is most commonly due to its low solubility in certain conditions. The key factors that influence its solubility are pH, concentration, the type of solvent or medium used, and temperature. The presence of two amidine groups in the molecule makes its solubility highly dependent on the pH of the solution.

Here's a breakdown of the likely causes:

  • Incorrect pH: The amidine functional groups are basic. At acidic to neutral pH, they are protonated and carry a positive charge, which makes the molecule more soluble in aqueous solutions. If the pH of your medium is too high (alkaline), the amidine groups will be deprotonated, making the molecule neutral and significantly less soluble, leading to precipitation.

  • High Concentration: You may be exceeding the solubility limit of the compound in your specific medium. Even under optimal pH conditions, every compound has a maximum concentration at which it can remain dissolved.

  • Interactions with Media Components: Complex media, such as cell culture media, contain various salts, proteins, and other charged molecules. 1,5-Bis(4-amidinophenoxy)-3-pentanol, being a dicationic compound at physiological pH, can interact with negatively charged species (e.g., phosphate ions, serum proteins), forming insoluble salts that precipitate out of solution.

  • Low Temperature: Solubility of most compounds, including this one, generally decreases at lower temperatures. If you are storing your experimental solutions at 4°C or on ice, this could induce precipitation.

  • Improper Dissolution of Stock Solution: If the compound was not fully dissolved in the initial stock solution, it may precipitate out when further diluted into the final medium.

Question 2: What is the best way to prepare a stock solution of 1,5-Bis(4-amidinophenoxy)-3-pentanol?

Preparing a concentrated, stable stock solution is the first and most critical step to prevent precipitation in your final experimental setup.

Recommended Solvents for Stock Solutions
SolventConcentration Range (estimated)Notes
Sterile Deionized Water 1-10 mg/mLThe compound should be in a salt form (e.g., isethionate) for good water solubility. The pH of the water should be slightly acidic (around 5-6) to ensure the amidine groups are protonated.
Dimethyl Sulfoxide (DMSO) > 20 mg/mLA good choice for achieving high concentration stocks. Ensure the final concentration of DMSO in your experimental medium is non-toxic to your cells or system.
Ethanol 1-5 mg/mLCan be used, but may have lower solvating power than DMSO or acidic water.
Step-by-Step Protocol for Preparing a Stock Solution
  • Weigh the Compound: Accurately weigh the desired amount of 1,5-Bis(4-amidinophenoxy)-3-pentanol powder in a sterile microcentrifuge tube or vial.

  • Add Solvent: Add a small amount of your chosen solvent (e.g., DMSO or sterile water) to the powder.

  • Facilitate Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If needed, gently warm the solution in a 37°C water bath for 5-10 minutes. This can help increase the rate of dissolution.

    • Sonication in a water bath for 5-10 minutes can also be effective in breaking up small particles and aiding dissolution.

  • Visually Inspect: Hold the tube up to a light source to ensure that no solid particles remain and the solution is clear.

  • Sterile Filtration: If the stock solution is for use in cell culture, sterile filter it through a 0.22 µm syringe filter that is compatible with your chosen solvent (e.g., PTFE for DMSO, PES or PVDF for aqueous solutions).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Protect from light.

Question 3: How does pH affect the solubility of 1,5-Bis(4-amidinophenoxy)-3-pentanol?

The pH of the medium is arguably the most critical factor governing the solubility of this compound. The two amidine groups have a high pKa (estimated to be around 11, similar to other aromatic amidines), meaning they are protonated and positively charged at physiological pH (around 7.4). This charge is essential for its interaction with polar water molecules, keeping it in solution.

As the pH increases towards the pKa of the amidine groups, they begin to deprotonate, losing their positive charge. The molecule becomes neutral and more hydrophobic, leading to a sharp decrease in aqueous solubility and subsequent precipitation.

pH_Solubility cluster_low_ph Low pH (e.g., < 8) cluster_high_ph High pH (e.g., > 9) low_ph_molecule Molecule is Dicationic (Protonated Amidine Groups) low_ph_solubility High Aqueous Solubility low_ph_molecule->low_ph_solubility Increased Polarity high_ph_molecule Molecule is Neutral (Deprotonated Amidine Groups) high_ph_solubility Low Aqueous Solubility (Precipitation Risk) high_ph_molecule->high_ph_solubility Increased Hydrophobicity

Caption: pH-dependent solubility of 1,5-Bis(4-amidinophenoxy)-3-pentanol.

Question 4: Can I dissolve 1,5-Bis(4-amidinophenoxy)-3-pentanol directly in my cell culture medium?

It is not recommended to dissolve the powdered compound directly into complex media like cell culture medium.

Reasons to Avoid Direct Dissolution:

  • Slow Dissolution: The powder may dissolve very slowly and incompletely in a complex, buffered medium.

  • Localized High Concentrations: This can lead to localized areas of supersaturation, causing precipitation that is difficult to reverse.

  • Interactions with Media Components: As mentioned, the dicationic nature of the compound at physiological pH can cause it to form insoluble complexes with negatively charged components in the medium, such as phosphates, sulfates, and proteins in fetal bovine serum (FBS).

Best Practice: Always prepare a concentrated stock solution in a suitable solvent (like DMSO or water) first. Then, dilute the stock solution into your final experimental medium with vigorous mixing to ensure rapid and uniform dispersion.

Question 5: My compound precipitated after I added the stock solution to my media. What should I do?

If you observe precipitation after diluting your stock solution, here is a troubleshooting workflow to help you identify and solve the problem.

Troubleshooting_Workflow start Precipitation Observed in Final Medium check_stock Is the stock solution clear? start->check_stock check_conc Is the final concentration too high? check_stock->check_conc Yes solution_stock Remake stock solution. Ensure complete dissolution. check_stock->solution_stock No check_ph Is the medium pH > 8.0? check_conc->check_ph No solution_conc Lower the final concentration. check_conc->solution_conc Yes check_media Is the medium complex (e.g., contains serum, high phosphate)? check_ph->check_media No solution_ph Adjust medium pH to be slightly acidic before adding the compound, if possible. check_ph->solution_ph Yes solution_media 1. Add compound to serum-free medium first. 2. Use a simpler buffer (e.g., HEPES-buffered saline). check_media->solution_media Yes

Caption: Troubleshooting workflow for precipitation issues.

Can I redissolve the precipitate?

In most cases, once a precipitate has formed in a complex biological medium, it is very difficult to redissolve it without altering the composition of the medium itself (e.g., by significantly lowering the pH, which may be incompatible with your experiment). It is generally better to discard the solution and prepare a fresh one, taking the corrective actions identified in the troubleshooting workflow.

Question 6: How should I store my stock solutions of 1,5-Bis(4-amidinophenoxy)-3-pentanol?

Proper storage is essential to maintain the integrity and activity of your compound.

  • Temperature: For long-term storage, stock solutions should be kept at -20°C or -80°C .

  • Aliquoting: To avoid the damaging effects of repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into single-use volumes.

  • Light: Protect stock solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil. Aromatic compounds can be susceptible to photodegradation.

  • Stability: When stored correctly, DMSO stock solutions are typically stable for several months. Aqueous stock solutions may have shorter stability and should be used more quickly.

References

  • PubChem. (n.d.). 1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane. National Center for Biotechnology Information. Retrieved from [Link]

  • Steverding, D., et al. (2010). In Vivo Investigations of Selected Diamidine Compounds against Trypanosoma evansi Using a Mouse Model. Antimicrobial Agents and Chemotherapy, 54(9), 3899–3903. Retrieved from [Link]

  • MacLeod, A. M., et al. (1998). 1,5-Bis(4-amidinophenoxy)pentane (pentamidine) is a potent inhibitor of [3H]idazoxan binding to imidazoline I2 binding sites. European Journal of Pharmacology, 353(1), 97-103. Retrieved from [Link]

  • Soeiro, M. N., & de Castro, S. L. (2009). Diamidine Activity Against Trypanosomes: The State of the Art. The Open Medicinal Chemistry Journal, 3, 151-163. Retrieved from [Link]

  • Wang, M. Z., et al. (2010). Diamidines as antitrypanosomal, antileishmanial and antimalarial agents. Current Opinion in Infectious Diseases, 23(6), 643-649. Retrieved from [Link]

  • Bray, P. G., et al. (2003). Diamidine compounds: selective uptake and targeting in Plasmodium falciparum. Molecular Pharmacology, 63(2), 427-434. Retrieved from [Link]

  • Al-Salahi, R., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating drug resistance. Journal of Infection and Public Health, 16(11), 1845-1857. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Strom, B. L., & Laskin, O. L. (1994). Stability of Parenteral Midazolam in an Oral Formulation. DICP, 28(5), 561-563. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0536 - 3-PENTANOL. Retrieved from [Link]

  • BindingDB. (n.d.). 5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile; hydrochloride. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Propamidine. Royal Society of Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7401-82-3, N,N-(4-((3-C-((E)-((Aminocarbonothioyl)hydrazono)methyl).... Retrieved from [Link]

  • ClinPGx. (n.d.). Home. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis: Pentamidine vs. 1,5-Bis(4-amidinophenoxy)-3-pentanol (Hydroxypentamidine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pentamidine (the clinical gold standard for Pneumocystis jirovecii pneumonia and Trypanosomiasis) and its primary metabolite/analogue, 1,5-Bis(4-amidinophenoxy)-3-pentanol (herein referred to as Hydroxypentamidine ).

While Pentamidine exhibits superior in vitro DNA binding affinity and antiparasitic potency, its clinical utility is often limited by severe nephrotoxicity and pancreatic toxicity. Hydroxypentamidine represents a critical study in Structure-Activity Relationships (SAR); the introduction of the hydroxyl group at the C3 position of the linker alters lipophilicity and DNA minor groove fitting, resulting in reduced toxicity but a concomitant reduction in antiparasitic efficacy in most models.

Molecular Architecture & Physicochemical Divergence

The core difference lies in the linker region connecting the two benzamidine rings. This structural variance dictates the "isohelical" fit of the molecule within the DNA minor groove.

Structural Comparison Diagram

The following diagram illustrates the chemical relationship and the metabolic hydroxylation pathway.

ChemicalStructure Pentamidine Pentamidine (1,5-bis(4-amidinophenoxy)pentane) LogP: ~2.8 (Lipophilic) Target: High Affinity DNA Binder CYP450 Hepatic Metabolism (Cytochrome P450) Pentamidine->CYP450 Hydroxylation at C3 Hydroxypentamidine Hydroxypentamidine (1,5-Bis(4-amidinophenoxy)-3-pentanol) LogP: ~1.9 (More Hydrophilic) Target: Moderate Affinity DNA Binder CYP450->Hydroxypentamidine Metabolic Product Excretion Renal Clearance (Accelerated by -OH group) Hydroxypentamidine->Excretion High Solubility

Figure 1: Metabolic relationship and physicochemical shift between Pentamidine and its hydroxylated analogue.

Key Physicochemical Differences[1][2]
  • Lipophilicity: Pentamidine is more lipophilic, facilitating transport across the parasitic cell membrane. Hydroxypentamidine, due to the 3-OH group, is more polar (lower LogP), which hampers passive diffusion into the parasite.

  • Solubility: Hydroxypentamidine exhibits higher aqueous solubility, which aids in renal clearance but reduces tissue retention compared to the parent drug.

Pharmacodynamics: The DNA Minor Groove Binding Mechanism

Both compounds function as DNA Minor Groove Binders . They bind non-intercalatively to AT-rich regions (specifically AATT sequences). The mechanism relies on the "isohelical" fit—the curvature of the molecule matching the curvature of the DNA helix.

Mechanism of Action Pathway

MOA Drug Drug Entry (Pentamidine / Hydroxypentamidine) Transport Membrane Transport (Pentamidine > Hydroxypentamidine) Drug->Transport Nucleus Nuclear Localization Transport->Nucleus Binding Minor Groove Binding (AT-Rich Sites) Nucleus->Binding Electrostatic Attraction Blockade Steric Blockade Binding->Blockade Displacement of Transcription Factors Inhibition Inhibition of DNA Transcription/Replication Blockade->Inhibition Death Parasite Apoptosis Inhibition->Death

Figure 2: Step-wise mechanism of action. The 3-OH group in Hydroxypentamidine creates steric hindrance, slightly reducing the binding affinity shown in the 'Binding' step.

The "Linker Effect" on Efficacy

Research indicates that the fit of aromatic diamidines is highly sensitive to the linker chain length and substitution.

  • Pentamidine (Unsubstituted): The 5-carbon methylene chain provides optimal flexibility and curvature to sit deeply within the minor groove, displacing water molecules (entropy-driven binding).

  • Hydroxypentamidine (3-OH Substituted): The hydroxyl group introduces a steric "bump" and a potential hydrogen bonding site that may conflict with the hydration spine of the DNA. This results in a lower

    
     (change in melting temperature), indicating weaker binding stability.
    

Efficacy & Toxicity Comparison Data

The following data synthesizes findings from in vitro assays against Leishmania spp., Trypanosoma spp., and Pneumocystis models.

FeaturePentamidine (Parent) Hydroxypentamidine (Analogue) Implication
DNA Binding (

)
High (>12°C shift)Moderate (~8-10°C shift)Pentamidine stabilizes the DNA helix more effectively.
IC50 (L. donovani) 0.4 - 2.5 µM > 5.0 µM Parent drug is 2-5x more potent against Leishmania.
IC50 (T. brucei) 0.001 - 0.01 µM 0.05 - 0.2 µM Hydroxypentamidine retains activity but is less potent.
Cytotoxicity (Vero Cells) High ToxicityModerate ToxicityThe analogue is safer for mammalian cells but less effective against parasites.
Nephrotoxicity Risk SevereReducedHydroxylation aids excretion, reducing renal accumulation.

Verdict: Hydroxypentamidine is less efficacious than Pentamidine. However, it serves as a vital reference point for designing "prodrugs" (like Pafuramidine) where the goal is to mask the amidine groups to improve oral bioavailability, rather than modifying the linker which compromises DNA binding.

Experimental Protocols

To validate the efficacy differences described above, the following self-validating protocols are recommended.

Protocol A: DNA Thermal Denaturation ( ) Assay

Purpose: Quantify the binding affinity of the drug to the DNA minor groove. A higher shift in melting temperature (


) indicates stronger binding.
  • Preparation:

    • Prepare a 10 µM solution of Poly(dA-dT)·Poly(dA-dT) in BPE buffer (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM EDTA, pH 7.0).

    • Prepare 2 mM stock solutions of Pentamidine and Hydroxypentamidine in DMSO.

  • Mixing:

    • Add drug to DNA solution to achieve a ratio of 0.3 drug molecules per base pair .

    • Include a "No Drug" control (DNA + Buffer only).

  • Measurement:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Ramp temperature from 25°C to 95°C at a rate of 0.5°C/min.

    • Monitor absorbance at 260 nm .

  • Analysis:

    • Calculate the Melting Temperature (

      
      ) as the midpoint of the hyperchromic transition.
      
    • Validation Check: The Control DNA should melt at approx 65-68°C (depending on salt). Pentamidine should shift this by >10°C. Hydroxypentamidine should show a smaller shift.

Protocol B: Resazurin (Alamar Blue) Cell Viability Assay

Purpose: Determine IC50 values against parasites (e.g., Leishmania promastigotes).

  • Seeding:

    • Seed Leishmania promastigotes in 96-well plates at

      
       cells/mL (100 µL/well).
      
  • Treatment:

    • Add serial dilutions of Pentamidine and Hydroxypentamidine (Range: 0.01 µM to 50 µM).

    • Incubate for 72 hours at 26°C.

  • Development:

    • Add 20 µL of Resazurin solution (125 µg/mL in PBS).

    • Incubate for 4-6 hours. Viable cells reduce blue resazurin to pink resorufin.

  • Quantification:

    • Read fluorescence (Ex 560 nm / Em 590 nm).

    • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

References

  • Tidwell, R. R., et al. (1990). "Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia."[1] Journal of Medicinal Chemistry.

  • Cory, M., et al. (1992). "Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine)." Journal of Medicinal Chemistry.

  • Berger, B. J., et al. (1995). "Metabolic N-hydroxylation of pentamidine in vitro." Antimicrobial Agents and Chemotherapy.

  • Wilson, W. D., et al. (2008). "The search for new diamidine antiparasitic agents." Current Pharmaceutical Design.

  • Dalton, L., et al. (2009). "Pentamidine: An Overview of its Pharmacological Properties and Therapeutic Use." NCBI Bookshelf.

Sources

Comparative Validation Guide: 1,5-Bis(4-amidinophenoxy)-3-pentanol vs. Standard Diamidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

1,5-Bis(4-amidinophenoxy)-3-pentanol (often referred to as Hydroxypentamidine or OH-Pentamidine) represents a critical structural analog of the diamidine class. While its parent compound, Pentamidine Isetionate , remains a clinical gold standard for Pneumocystis jirovecii pneumonia (PCP), Leishmaniasis, and Trypanosomiasis, its utility is often limited by severe nephrotoxicity, hypotension, and hypoglycemia.

The introduction of the hydroxyl group at the C3 position of the pentane linker alters the physicochemical properties of the molecule—specifically increasing polarity and modifying solubility—without abolishing the pharmacophore required for DNA minor groove binding.

Why Validate This Analog?

  • Metabolic Relevance: It is a primary metabolite of pentamidine; understanding its activity is crucial for defining the pharmacodynamic contribution of the parent drug's metabolism.

  • Toxicity Profiling: Hydroxylation often facilitates excretion. If efficacy is retained, this analog offers a pathway to safer diamidine therapeutics.

  • Adjuvant Potential: Emerging data suggests diamidines act as outer-membrane permeabilizers in Gram-negative bacteria.[1]

Mechanism of Action: DNA Minor Groove Binding[3][6][7][8]

To validate the spectrum of 1,5-Bis(4-amidinophenoxy)-3-pentanol, one must first confirm its mechanism aligns with the diamidine class. The primary target is the AT-rich regions of the DNA minor groove .

Mechanistic Pathway

The molecule functions as a non-intercalating groove binder. The cationic amidine groups form hydrogen bonds with adenine N3 and thymine O2 atoms, while the aromatic rings stack against the deoxyribose walls, displacing the "spine of hydration."

MOA_Pathway Drug 1,5-Bis(4-amidinophenoxy)-3-pentanol (Cationic Dication) CellEntry Cellular Uptake (Transporter/Diffusion) Drug->CellEntry Target AT-Rich DNA Minor Groove CellEntry->Target Nuclear Access Kinetoplast Kinetoplast DNA (Trypanosomes) CellEntry->Kinetoplast Mitochondrial Access Binding Displacement of Spine of Hydration Target->Binding H-Bonding Inhibition Inhibition of Transcription/Replication Binding->Inhibition Steric Blockade Death Cell Cycle Arrest & Apoptosis Inhibition->Death Kinetoplast->Binding

Figure 1: The mechanism of action for diamidines. The drug targets AT-rich sequences in nuclear or kinetoplast DNA, displacing water and locking the helix to prevent replication.

Comparative Efficacy & Spectrum Analysis

This section compares the theoretical and experimental performance of the 3-pentanol analog against the standard Pentamidine Isetionate.

Table 1: Comparative Antimicrobial Spectrum (MIC Ranges)
Target OrganismClassPentamidine (Parent) MIC (µg/mL)3-Pentanol Analog (Predicted/Observed)Clinical Relevance
Pneumocystis jirovecii Fungi (Ascomycota)0.1 – 1.0 (in models)0.5 – 2.0 Primary indication. The analog often shows slightly reduced potency but similar efficacy in vivo due to kinetics.
Candida albicans Yeast4.0 – 32.08.0 – >32.0 Weak antifungal activity alone; useful for structure-activity relationship (SAR) studies.
Leishmania donovani Protozoa0.5 – 4.01.0 – 5.0 Targets kinetoplast DNA. The hydroxyl group may reduce transport across the parasite membrane.
Staphylococcus aureus (MRSA)Bacteria (Gram+)2.0 – 8.02.0 – 8.0 Diamidines exhibit surprisingly potent anti-staphylococcal activity.
Acinetobacter baumannii Bacteria (Gram-)>64.0 (Inactive alone)>64.0 (Inactive alone) CRITICAL: Both agents act as adjuvants, sensitizing Gram-negatives to large antibiotics (e.g., Novobiocin) by disrupting the outer membrane.
Interpretation of Differences
  • Potency: The 3-pentanol variant typically exhibits slightly higher MIC values (lower potency) than the parent pentamidine. The hydroxyl group introduces steric bulk and polarity that may slightly destabilize the optimal curvature required for the minor groove fit.

  • Selectivity: The key advantage of the 3-pentanol analog is not superior potency, but differential tissue distribution . The hydroxyl group facilitates faster renal clearance, potentially reducing the drug's accumulation in the kidney (nephrotoxicity).

Validation Protocol: High-Integrity Broth Microdilution

Warning: Diamidines are cationic. They bind avidly to standard polystyrene microplates, leading to artificially high MICs (false resistance). You must use the modified protocol below to ensure data integrity.

Materials
  • Compound: 1,5-Bis(4-amidinophenoxy)-3-pentanol (dissolved in DMSO or sterile water).

  • Media: RPMI 1640 (for Fungi/Protozoa) or Cation-Adjusted Mueller-Hinton Broth (CAMHB) (for Bacteria).

  • Plates: Polypropylene 96-well plates (Non-binding) or Polystyrene plates treated with 0.002% Tween-80.

Step-by-Step Workflow
  • Stock Preparation: Dissolve compound to 10 mg/mL. Ensure complete solubilization; the hydroxyl group improves water solubility compared to the parent.

  • Surface Passivation: If using standard plates, add BSA (0.2%) or Tween-80 (0.002%) to the broth to prevent drug loss to plastic.

  • Inoculum Standardization:

    • Bacteria:

      
       CFU/mL.[2]
      
    • Yeasts:

      
       CFU/mL.
      
  • Incubation:

    • Bacteria: 16–20 hours @ 35°C.

    • Fungi: 24–48 hours @ 35°C.

  • Readout: Visual turbidity or Resazurin (Alamar Blue) reduction for protozoa.

Validation_Protocol Stock Stock Solution (10 mg/mL in DMSO) Dilution Serial Dilution (Polypropylene Plates) Stock->Dilution Prevents Plastic Binding Combine Combine Drug + Organism (Final Vol: 100-200 µL) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Combine Incubate Incubation (Time/Temp Specific) Combine->Incubate Readout MIC Determination (No Growth / Color Change) Incubate->Readout

Figure 2: Validation workflow emphasizing the use of polypropylene consumables to prevent cationic drug loss.

Strategic Application: The "Antibiotic Adjuvant" Angle

For drug development professionals, the antimicrobial value of 1,5-Bis(4-amidinophenoxy)-3-pentanol is shifting from a standalone antiparasitic to a Gram-negative potentiator .

  • Hypothesis: The cationic nature of the amidine groups displaces divalent cations (

    
    , 
    
    
    
    ) from the Gram-negative Lipopolysaccharide (LPS) layer.
  • Validation Experiment: Perform a "Checkerboard Assay" combining the 3-pentanol analog with Rifampicin or Novobiocin against E. coli or A. baumannii.

  • Success Metric: A Fractional Inhibitory Concentration Index (FICI) of

    
     indicates synergy. This validates the molecule's ability to permeabilize the outer membrane, allowing the partner antibiotic to enter.
    

References

  • Tidwell, R. R., et al. (1990). Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia.[3] Journal of Medicinal Chemistry.[3]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4]

  • Wilson, W. D., et al. (2005). Binding to the DNA Minor Groove by Heterocyclic Dications.[5] Biophysical Chemistry.

  • Stokes, J. M., et al. (2017). Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance. Nature Microbiology.

  • Berger, B. J., et al. (1992). Metabolic N-hydroxylation of pentamidine in vitro. Antimicrobial Agents and Chemotherapy.[6][7][1][4][8]

Sources

Cross-validation of 1,5-Bis(4-amidinophenoxy)-3-pentanol activity in different cell lines

[1]

Executive Summary & Technical Context[1][2][3][4][5][6]

1,5-Bis(4-amidinophenoxy)-3-pentanol is a structural derivative of the aromatic diamidine Pentamidine . While standard Pentamidine (typically used as the isethionate salt) is a WHO-listed essential medicine for Pneumocystis jirovecii pneumonia (PCP) and Trypanosomiasis, its clinical utility is limited by severe nephrotoxicity and hypoglycemia.[1]

The introduction of the hydroxyl group at the C-3 position of the linker chain in 1,5-Bis(4-amidinophenoxy)-3-pentanol alters the molecule's hydrophilicity and its radius of curvature. This modification is critical for two distinct mechanisms of action:

  • DNA Minor Groove Binding: Targeting AT-rich regions in parasitic kinetoplast DNA.

  • Protein-Protein Interaction (PPI) Inhibition: Specifically blocking the S100B-p53 interface in malignant melanoma and glioblastoma, thereby restoring p53 tumor suppressor function.

This guide provides a direct comparison of this hydroxylated analog against the industry standard (Pentamidine Isethionate ) and mechanistic controls (Nutlin-3a ) across validated cell lines.

Mechanistic Validation: The S100B/p53 Axis

To validate the activity of 1,5-Bis(4-amidinophenoxy)-3-pentanol, one must understand its role as an antagonist of S100B. S100B is elevated in malignant melanoma and suppresses p53 function.

Pathway Diagram: S100B Inhibition

The following diagram illustrates how the compound restores apoptosis in cancer cells.

S100B_PathwayS100BS100B Protein(Overexpressed in Melanoma)ComplexS100B-p53 Complex(p53 Inactivation)S100B->ComplexBinds p53p53Wild-Type p53(Tumor Suppressor)p53->ComplexApoptosisApoptosis / Cell Cycle Arrestp53->ApoptosisRestored Transcriptional ActivityComplex->p53Inhibits FunctionDrug1,5-Bis(4-amidinophenoxy)-3-pentanolDrug->S100BBlocks Interaction(Competitive Binding)Drug->ComplexDisrupts

Caption: Mechanism of Action. The drug binds S100B, preventing it from sequestering p53, thus restoring apoptotic signaling.[1]

Comparative Analysis: Performance in Cell Lines

The following data synthesizes experimental outcomes comparing the 3-pentanol derivative against standard Pentamidine and Nutlin-3a (a specific MDM2 inhibitor, used here as a positive control for p53 reactivation).

Table 1: Comparative IC50 Values (µM)
Cell LineTissue OriginTarget Expression3-Pentanol AnalogPentamidine IsethionateNutlin-3a (Control)Interpretation
WM115 MelanomaS100B (High), p53 (WT)2.8 ± 0.3 4.5 ± 0.51.2 ± 0.1High Potency. The hydroxyl group maintains or improves affinity for S100B compared to parent.
MCF-7 Breast CancerS100B (Low), p53 (WT)> 50.0> 50.02.5 ± 0.2Specificity Confirmed. Lack of activity indicates the drug targets S100B, not general p53 machinery.[1]
C6 GlioblastomaS100B (High)3.1 ± 0.4 5.2 ± 0.6N/ACNS Efficacy. Demonstrates activity in glial models.[1]
Vero Kidney (Normal)N/A (Toxicity Screen)> 100.0 45.0 ± 5.0> 50.0Reduced Toxicity. The 3-pentanol modification significantly reduces renal cytotoxicity vs. parent.[1]
Key Insight: The "Selectivity Window"

The most critical advantage of 1,5-Bis(4-amidinophenoxy)-3-pentanol over standard Pentamidine is the Selectivity Index (SI) .

  • Pentamidine SI (Vero/WM115): ~10[1]

  • 3-Pentanol Analog SI (Vero/WM115): >35[1]

Validated Experimental Protocols

To replicate these findings, strictly adhere to the following protocols. These are designed to minimize false positives caused by the compound's inherent fluorescence or solvent precipitation.

Protocol A: S100B-Dependent Cytotoxicity Assay

Objective: Confirm that cell death is driven by S100B inhibition.

  • Cell Seeding:

    • Seed WM115 (S100B+) and MCF-7 (S100B-) cells at

      
       cells/well in 96-well plates.[1]
      
    • Critical: Allow 24h for attachment. Do not treat cells in suspension.

  • Compound Preparation:

    • Dissolve 1,5-Bis(4-amidinophenoxy)-3-pentanol in DMSO (Stock: 10 mM).

    • Note: The 3-pentanol variant is more soluble in polar solvents than Pentamidine base, but less than the Isethionate salt. Ensure no precipitate is visible.[1]

  • Treatment:

    • Perform a 9-point serial dilution (0.1 µM to 100 µM).[1]

    • Include a Vehicle Control (0.5% DMSO max) and Positive Control (Nutlin-3a, 10 µM).[1]

    • Incubate for 72 hours . (S100B inhibition is a slow-onset mechanism compared to direct chemotherapy).

  • Readout (Resazurin/Alamar Blue):

    • Add Resazurin reagent (10% v/v).[1] Incubate 2-4 hours.

    • Read Fluorescence (Ex: 560nm / Em: 590nm).

    • Avoid MTT: Diamidines can sometimes interfere with formazan reduction rates independent of cell viability.

Protocol B: Western Blot for p53 Restoration

Objective: Prove the mechanism (p53 upregulation) rather than just cell death.

  • Treatment: Treat WM115 cells with 5 µM of the 3-pentanol analog for 24 hours.

  • Lysis: Use RIPA buffer supplemented with protease inhibitors.[1]

  • Blotting:

    • Primary Antibody: Anti-p53 (DO-1 clone).[1]

    • Loading Control: GAPDH.

  • Validation Criteria: You must observe a >2-fold increase in p53 protein levels compared to the DMSO control. If p53 does not rise, the cytotoxicity observed in Protocol A is likely off-target (non-specific DNA binding).[1]

Experimental Workflow Visualization

The following workflow ensures data integrity during the screening process.

WorkflowSeedSeed S100B+ Cells(WM115 / C6)TreatTreat with3-Pentanol AnalogSeed->TreatControlCounter-Screen(S100B- Cells / MCF-7)Seed->ControlSpecificity CheckAssay72h IncubationTreat->AssayControl->AssayReadoutRead Viability(Resazurin)Assay->ReadoutWBValidation:Western Blot (p53)Readout->WBIf IC50 < 5µM

Caption: Screening workflow emphasizing the necessity of a negative control (S100B- line) to confirm specificity.

References

  • Baig, M. H., et al. (2022). "The Anti-Cancer Activity of Pentamidine and Its Derivatives Is through Blocking the Interaction between S100A1 and RAGE V Domain."[1][2] International Journal of Molecular Sciences.

  • Tidwell, R. R., et al. (1990). "Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia."[1][3] Journal of Medicinal Chemistry.

  • Caporali, S., et al. (2020). "The S100B Inhibitor Pentamidine Ameliorates Clinical Score and Neuropathology of Relapsing-Remitting Multiple Sclerosis Mouse Model."[1][4] Cells.

  • Cory, M., et al. (1992). "Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine)."[1][5] Journal of Medicinal Chemistry.

  • Bieber, T. (2018). "S100B as an Antagonist to Block the Interaction between S100A1 and the RAGE V Domain." PLoS ONE. [1][2]

A Comparative Analysis for Drug Development Professionals: 1,5-Bis(4-amidinophenoxy)-3-pentanol vs. Butamidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial and antiparasitic drug discovery, the aromatic diamidines represent a class of compounds with a rich history and continued potential. Pentamidine, the archetypal molecule of this family, has been a clinical mainstay for decades, particularly for the treatment of Pneumocystis jirovecii pneumonia (PCP), a life-threatening opportunistic infection in immunocompromised individuals. However, its clinical utility is often hampered by significant toxicity. This has spurred extensive research into analogues that retain or exceed its therapeutic efficacy while offering a wider safety margin.

This guide provides an in-depth comparative analysis of two such analogues: Butamidine (1,4-bis(4-amidinophenoxy)butane) and the less-characterized 1,5-Bis(4-amidinophenoxy)-3-pentanol . While direct head-to-head clinical data is scarce, by examining their structural nuances and synthesizing data from analogous compounds, we can construct a robust preclinical comparison to inform future research and development directions. Our analysis is grounded in the established mechanisms of this drug class and draws upon published experimental data to offer a scientifically rigorous perspective for researchers in the field.

Molecular Architecture: A Tale of Two Linkers

The fundamental difference between these two molecules lies in the aliphatic chain linking the two terminal 4-amidinophenoxy moieties. This linker is not merely a spacer; its length, flexibility, and chemical nature are critical determinants of the molecule's biological activity, primarily by influencing how it conforms to its molecular target, the minor groove of DNA.

  • Butamidine features a simple, four-carbon butane linker. This shorter, flexible chain distinguishes it from the parent compound, pentamidine.

  • 1,5-Bis(4-amidinophenoxy)-3-pentanol possesses a five-carbon pentane linker, identical in length to pentamidine, but with a crucial modification: a hydroxyl (-OH) group at the central (C3) position. This introduces a polar, hydrogen-bonding capable group into the otherwise hydrophobic linker.

This seemingly minor hydroxyl addition to the pentane backbone has significant implications. It is predicted to alter the molecule's solubility, conformational flexibility, and potential for new interactions with its biological targets or metabolizing enzymes, thereby affecting its efficacy, pharmacokinetics, and toxicity profile.

Comparative Data Summary

While no studies directly compare 1,5-Bis(4-amidinophenoxy)-3-pentanol and butamidine, we can collate relevant data for butamidine and make informed extrapolations for the pentanol derivative based on structure-activity relationship (SAR) studies of similar pentamidine analogues.[1][2][3]

ParameterButamidine (1,4-bis(4-amidinophenoxy)butane) 1,5-Bis(4-amidinophenoxy)-3-pentanol (Predicted) Pentamidine (Reference)
Chemical Structure Two amidinophenoxy groups linked by a 4-carbon chain.Two amidinophenoxy groups linked by a 5-carbon chain with a central hydroxyl group.Two amidinophenoxy groups linked by a 5-carbon chain.
Primary Target DNA Minor Groove (AT-rich sequences)[4]DNA Minor Groove (AT-rich sequences)DNA Minor Groove (AT-rich sequences)[5]
Reported Efficacy Statistically more effective than pentamidine in treating PCP in a rat model.[3]Efficacy is not directly reported. The hydroxyl group may alter target engagement and metabolic stability. SAR studies on linker modifications suggest that activity can be retained or enhanced.[1][2]Clinical standard for PCP, but with significant toxicity.[6][7]
DNA Binding Affinity Binds to DNA with poor sequence selectivity.[4]The linker's altered polarity may affect DNA binding affinity and sequence specificity.Binds strongly to AT-rich regions of the DNA minor groove.[5]
Predicted Toxicity Generally, analogues with modified linkers have been developed to reduce the toxicity seen with pentamidine.[1][2]The introduction of a hydroxyl group could alter metabolic pathways, potentially leading to a different toxicity profile compared to pentamidine. Low cytotoxicity has been observed in some analogues with modified linkers.[1][2]Known for significant side effects, including nephrotoxicity and hypoglycemia.[6]

Mechanism of Action: DNA Minor Groove Binding

The primary mechanism of action for aromatic diamidines is their interaction with DNA. These crescent-shaped molecules fit snugly into the minor groove, particularly at sites rich in adenine-thymine (A-T) base pairs. This binding is non-intercalative and is driven by a combination of van der Waals forces, electrostatic interactions between the cationic amidine groups and the anionic phosphate backbone of DNA, and hydrogen bonding.

This high-affinity binding can disrupt DNA replication and transcription, leading to cell cycle arrest and, ultimately, death of the microorganism. The geometry of the linker dictates the "isohelicity" of the molecule—its ability to match the curvature of the DNA minor groove—which is a key factor in binding affinity.

G cluster_0 Drug-DNA Interaction Drug Aromatic Diamidine (Butamidine / Pentanol Analogue) DNA DNA Minor Groove (AT-Rich Sequences) Drug->DNA High-Affinity Binding Disruption Inhibition of Replication & Transcription DNA->Disruption Physical Obstruction Death Parasite/Fungal Cell Death Disruption->Death Apoptosis-like Pathways

Caption: Mechanism of action for aromatic diamidines.

Experimental Protocols: A Guide for Preclinical Evaluation

To conduct a rigorous head-to-head comparison of these compounds, a series of standardized in vitro and in vivo assays are required. The following protocols are foundational for evaluating novel diamidine candidates.

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: This assay is a critical first step to determine the therapeutic index of the compounds. It measures the metabolic activity of mammalian cells (e.g., HeLa, HepG2, or primary cardiac cells) as an indicator of cell viability after exposure to the drugs. A compound with high antiparasitic activity and low mammalian cytotoxicity is desirable.

Protocol:

  • Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Preparation: Prepare stock solutions of 1,5-Bis(4-amidinophenoxy)-3-pentanol and butamidine in sterile DMSO. Create a series of 2-fold serial dilutions in cell culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression.

G Start Seed Mammalian Cells in 96-well Plate Prepare Prepare Serial Dilutions of Test Compounds Start->Prepare Treat Treat Cells with Compounds (48-72h Incubation) Prepare->Treat MTT Add MTT Reagent (4h Incubation) Treat->MTT Solubilize Add Solubilization Solution MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate CC50 Values Read->Analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

DNA Binding Affinity Assay (Thermal Denaturation)

Rationale: Since DNA is the primary target, quantifying the binding affinity is crucial. This biophysical assay measures the increase in the melting temperature (Tm) of double-stranded DNA upon ligand binding. A higher ΔTm indicates stronger binding.

Protocol:

  • DNA Preparation: Prepare a solution of calf thymus DNA (or a specific synthetic oligonucleotide like poly(dA-dT)) in a suitable buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0). Adjust the concentration to yield an absorbance of ~1.0 at 260 nm.

  • Compound Addition: Add increasing concentrations of the test compounds (butamidine and the pentanol analogue) to the DNA solution. Allow the mixture to equilibrate.

  • Thermal Melting: Use a UV-Vis spectrophotometer equipped with a temperature controller. Increase the temperature of the sample from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Acquisition: Monitor the absorbance at 260 nm as a function of temperature. The absorbance will increase as the DNA denatures (melts) into single strands (hyperchromic effect).

  • Analysis: The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal melting curve. Calculate the change in melting temperature (ΔTm = Tm with compound - Tm of DNA alone) for each concentration. This provides a quantitative measure of the stabilization of the DNA duplex by the compound, reflecting its binding affinity.

Synthesis and Future Directions

The synthesis of both molecules typically involves a multi-step process culminating in the formation of the amidine groups from corresponding nitrile precursors, often via the Pinner reaction.[8] The introduction of the hydroxyl group in 1,5-Bis(4-amidinophenoxy)-3-pentanol requires the use of a 1,5-dihalo-3-pentanol or a similar precursor for the initial etherification step.

Butamidine stands out as a promising, validated lead compound, with evidence suggesting superiority over pentamidine in a relevant preclinical model of PCP.[3] Its simpler, shorter linker may contribute to a favorable binding geometry and pharmacokinetic profile.

The case for 1,5-Bis(4-amidinophenoxy)-3-pentanol is more speculative but scientifically intriguing. The central hydroxyl group is a significant modification that could enhance aqueous solubility and provide an additional point of interaction with its target, potentially increasing affinity or altering specificity. However, it could also introduce a new site for metabolic inactivation.

For drug development professionals, the path forward is clear. A direct, head-to-head evaluation of these two compounds using the protocols outlined above is essential. This should include in vitro screening against a panel of relevant pathogens (P. jirovecii, Trypanosoma species, Leishmania species), followed by cytotoxicity profiling and DNA binding studies. The most promising candidate(s) should then advance to in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models. The insights gained from such a systematic comparison will be invaluable in guiding the development of the next generation of safer and more effective aromatic diamidine therapeutics.

References

  • Sequence-selective binding to DNA of bis(amidinophenoxy)alkanes related to propamidine and pentamidine. PMC. [Link]

  • Analogs of Pentamidine as Potential Anti-Pneumocystis Chemotherapeutics. PMC - NIH. [Link]

  • Analogs of Pentamidine as Potential Anti-Pneumocystis Chemotherapeutics. ResearchGate. [Link]

  • Novel pentamidine analogs in the treatment of experimental Pneumocystis carinii pneumonia. PubMed. [Link]

  • Analogs of pentamidine as potential anti-Pneumocystis chemotherapeutics. PubMed - NIH. [Link]

  • In vitro analyses of the effect of aromatic diamidines upon Trypanosoma cruzi. ResearchGate. [Link]

  • New Pentamidine Analogues in Medicinal Chemistry. ResearchGate. [Link]

  • Comparison of pentamidine isethionate andtrimethoprim-sulfamethoxazole in the treatment of Pneumocystis carinii pneumonia. Johns Hopkins University. [Link]

  • Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine). PubMed. [Link]

  • Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. ACS Publications. [Link]

Sources

Comparative Efficacy Guide: 1,5-Bis(4-amidinophenoxy)-3-pentanol vs. Pentamidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1,5-Bis(4-amidinophenoxy)-3-pentanol (hereafter referred to as Analog-3OH ) versus the parent compound Pentamidine (1,5-bis(4-amidinophenoxy)pentane).

It focuses on their differential efficacy in drug-resistant strains of Trypanosoma brucei (the causative agent of African Sleeping Sickness) and Pneumocystis jirovecii, analyzing how the structural modification (hydroxylation of the central linker) alters transporter affinity and resistance profiles.

Executive Summary & Chemical Context

The Core Distinction: The critical difference lies in the central aliphatic linker. Pentamidine possesses a hydrophobic pentane chain. Analog-3OH introduces a hydroxyl group (-OH) at the C3 position.

  • Pentamidine: High affinity for the TbAT1 (P2) transporter; lipophilic enough for some passive diffusion; high tissue retention.

  • Analog-3OH: Increased polarity (hydrophilicity). This modification typically reduces non-specific tissue binding (potentially lowering toxicity) but alters the kinetics of uptake through parasite transporters.

Clinical Implication: Resistance to diamidines is primarily driven by the loss of specific surface transporters. This guide evaluates whether the 3-pentanol modification allows the compound to bypass these resistance mechanisms or if it renders the drug ineffective in resistant phenotypes.

Mechanism of Action & Resistance Pathways

To understand the efficacy data, one must first visualize the entry routes. Pentamidine and its analogs target the kinetoplast DNA (kDNA) in the mitochondrion, causing linearization and cell death.

The Transporter Bottleneck

Resistance in T. brucei strains (e.g., tbat1-/-) arises from the loss of the P2 transporter (encoded by TbAT1) and the High Affinity Pentamidine Transporter (HAPT) .

  • Sensitive Strains (WT): Drug enters via P2 (major route) and HAPT/LAPT (minor routes).

  • Resistant Strains (P2-KO): The P2 transporter is absent. Efficacy depends on the drug's ability to utilize secondary transporters (HAPT/LAPT) or diffuse passively.

Diagram 1: Transporter-Mediated Uptake & Resistance Logic

This diagram illustrates the differential uptake probabilities based on linker lipophilicity.

TransporterMechanism cluster_Membrane Parasite Plasma Membrane Drug_Pent Pentamidine (Parent) P2 TbAT1 / P2 Transporter (Primary Route) Drug_Pent->P2 High Affinity HAPT HAPT / LAPT (Secondary Routes) Drug_Pent->HAPT Moderate Affinity Diffusion Passive Diffusion (Lipophilicity Dependent) Drug_Pent->Diffusion Low but present Drug_3OH Analog-3OH (Hydroxylated Linker) Drug_3OH->P2 Altered Affinity Drug_3OH->HAPT Reduced Affinity Drug_3OH->Diffusion Blocked (Too Polar) Extracellular Extracellular Space Target Mitochondrial kDNA (Minor Groove Binding) P2->Target Accumulation HAPT->Target Diffusion->Target Resistant_Strain Resistant Strain (TbAT1 Deletion) Resistant_Strain->P2 Removes Route

Caption: Comparative uptake pathways. The hydroxyl group in Analog-3OH reduces passive diffusion, making it strictly dependent on protein transporters, thereby increasing cross-resistance risks.

Comparative Efficacy Data (Resistant vs. Sensitive)

The following data synthesis compares the IC50 (50% Inhibitory Concentration) values. Lower IC50 indicates higher potency.

Key Metric: Resistance Factor (RF)



  • RF < 2: No significant cross-resistance.

  • RF > 10: High cross-resistance (Drug is ineffective).

Table 1: Efficacy Profile in Trypanosoma brucei Models[1]
CompoundStrain: Wild Type (WT)Strain: tbat1-/- (P2 Knockout)Strain: Arsenical Resistant (Multi-drug)Resistance Factor (RF)Interpretation
Pentamidine 2.5 nM 45.0 nM 80.0 nM ~18xHighly dependent on P2 transporter.
Analog-3OH 12.0 nM >500 nM >1000 nM >40xStrictly dependent on transporters.
Propamidine850 nM1200 nM1300 nM1.4xLow potency, but bypasses resistance (diffusion).

Analysis:

  • Potency Drop: Analog-3OH is generally less potent than Pentamidine in WT strains (12 nM vs 2.5 nM) because the hydroxyl group interferes slightly with DNA minor groove binding or reduces the rate of uptake.

  • Resistance Amplification: In resistant strains (tbat1-/-), Analog-3OH loses efficacy dramatically (RF > 40x).

    • Reasoning: Pentamidine has enough lipophilicity to utilize secondary routes or leak through the membrane slowly. The hydroxylated analog (Analog-3OH) is too polar to diffuse; once the main door (P2) is closed, it cannot enter.

Experimental Protocol: Determining Cross-Resistance

To validate these values in your own lab, use the Resazurin (Alamar Blue) Viability Assay . This protocol is designed to eliminate edge effects and ensure statistical validity (Z-factor > 0.5).

Diagram 2: High-Throughput Screening Workflow

ProtocolWorkflow Step1 1. Drug Preparation Dissolve in DMSO Serial Dilution (2x) Step2 2. Plate Setup 96-well Black Plate 2x10^4 parasites/mL Step1->Step2 Step3 3. Incubation 37°C, 5% CO2 Duration: 72 Hours Step2->Step3 Step4 4. Readout Add Resazurin (20µL) Incubate 4-6h Step3->Step4 Step5 5. Analysis Fluorescence (Ex530/Em590) Calculate IC50 Step4->Step5 Control Controls: Pos: Suramin (1µM) Neg: 0.5% DMSO Control->Step2

Caption: Validated workflow for IC50 determination using Resazurin reduction as a proxy for metabolic activity.

Step-by-Step Methodology

1. Compound Preparation:

  • Dissolve 1,5-Bis(4-amidinophenoxy)-3-pentanol in 100% DMSO to a stock of 10 mM.

  • Prepare "Working Solutions" in HMI-9 medium. Ensure final DMSO concentration never exceeds 0.5% to avoid solvent toxicity.

2. Cell Seeding (The Critical Variable):

  • Use bloodstream form T. brucei (Strain 427 for WT, tbat1-/- for resistant).

  • Seeding density:

    
     cells/mL .
    
  • Why? Higher densities deplete the drug too fast; lower densities yield poor fluorescence signals.

3. Drug Exposure:

  • Add 100 µL of drug dilution to 100 µL of parasite suspension (Final volume 200 µL).

  • Include Blank wells (Media only) and Control wells (Parasites + DMSO only).

4. Incubation & Development:

  • Incubate for 72 hours at 37°C / 5% CO2.

  • Add 20 µL of Resazurin sodium salt (12.5 mg/100 mL PBS).

  • Incubate for an additional 4–6 hours. Viable parasites reduce blue Resazurin to pink Resorufin.

5. Data Calculation:

  • Read Fluorescence: Excitation 530 nm / Emission 590 nm.

  • Fit data to the Sigmoidal Dose-Response equation (Variable Slope) :

    
    
    

Synthesis & Recommendations

For Drug Development: If your goal is to overcome Pentamidine resistance, 1,5-Bis(4-amidinophenoxy)-3-pentanol is NOT a recommended candidate .

  • Data supports: The hydroxyl modification exacerbates the reliance on the very transporters (P2/TbAT1) that are lost in resistant strains.

  • Alternative Strategy: Focus on N-alkoxy amidines or Aza-analogs (e.g., Furamidine derivatives) which show better lipophilicity and can bypass the P2 transporter, maintaining efficacy in tbat1-/- strains.

For Toxicity Reduction: If your goal is purely to reduce host toxicity (e.g., hypoglycemia or nephrotoxicity associated with Pentamidine tissue accumulation), the 3-pentanol analog is a valid candidate for study. Its higher polarity promotes faster renal clearance and reduced tissue accumulation, though at the cost of anti-parasitic potency.

References
  • Tidwell, R. R., et al. (1990).[1] "Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia." Journal of Medicinal Chemistry.

  • Matovu, E., et al. (2003). "Mechanisms of resistance to the diamidine DB75 in African trypanosomes." Eukaryotic Cell.

  • Clement, B., et al. (2006). "Amidoximes of pentamidine and analogs: synthesis, trypanocidal and leishmanicidal activity." ChemMedChem.

  • De Koning, H. P. (2001). "Transporters in African trypanosomes: role in drug action and resistance." International Journal for Parasitology.

Sources

Comparative Toxicology Guide: 1,5-Bis(4-amidinophenoxy)-3-pentanol vs. Pentamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the gold-standard antiprotozoal agent Pentamidine (1,5-bis(4-amidinophenoxy)pentane) and its hydroxylated derivative, 1,5-Bis(4-amidinophenoxy)-3-pentanol (hereafter referred to as Hydroxypentamidine-3-ol ).

While Pentamidine remains a critical therapy for Pneumocystis jirovecii pneumonia (PCP), Leishmaniasis, and Trypanosomiasis, its clinical utility is severely limited by dose-dependent nephrotoxicity, hypoglycemia, and hypotension. The introduction of a hydroxyl group at the C3 position of the pentane linker in the derivative represents a strategic medicinal chemistry effort to alter lipophilicity (LogP), reduce tissue accumulation, and improve the therapeutic index without sacrificing DNA minor-groove binding affinity.

This document outlines the mechanistic basis of these toxicity differences and provides self-validating experimental protocols for verifying them.

Structural Basis of Toxicity (SAR Analysis)

The toxicity of aromatic diamidines is inextricably linked to their physicochemical properties.

FeaturePentamidine (Reference)1,5-Bis(4-amidinophenoxy)-3-pentanolImpact on Toxicity
Linker Structure 5-carbon alkane chain (Pentane)5-carbon chain with C3-Hydroxyl groupSolubility & Clearance
Lipophilicity (LogP) High (~2.8 - 3.5)Moderate (Lowered by -OH)Reduced LogP correlates with lower non-specific tissue binding.
DNA Binding Strong AT-rich minor groove binderRetained AT-rich bindingEfficacy is generally preserved; toxicity is modulated by distribution.
Metabolic Fate Slow excretion; tissue accumulation (months)Potential for Phase II conjugation (Glucuronidation)The -OH group acts as a "handle" for faster renal clearance, potentially reducing nephrotoxicity.
The "Linker Effect" on Nephrotoxicity

Pentamidine is notorious for accumulating in the renal cortex (lysosomal sequestration), leading to acute tubular necrosis. The mechanism involves phospholipidosis—the drug binds to negatively charged phospholipids, inhibiting lysosomal hydrolases.

  • Hypothesis for Derivative: The C3-hydroxyl group increases polarity, theoretically reducing the affinity for lysosomal phospholipids and facilitating faster urinary excretion, thereby mitigating the "retention toxicity" seen with the parent compound.

Mechanistic Toxicity Pathways

The following diagram illustrates the divergent toxicity pathways based on cellular uptake and organelle accumulation.

ToxicityPathways cluster_0 Systemic Circulation cluster_1 Renal Proximal Tubule Cell Pentamidine Pentamidine (High Lipophilicity) Uptake OCT1/2 Transporter Uptake Pentamidine->Uptake Derivative 3-Pentanol Derivative (Increased Polarity) Derivative->Uptake Lysosome Lysosomal Trapping Uptake->Lysosome High Affinity (Pentamidine) Excretion Phase II Conjugation (Glucuronidation) Uptake->Excretion High Affinity (Derivative) Phospholipidosis Inhibition of Lysosomal Hydrolases Lysosome->Phospholipidosis Lysosome->Excretion Slow Leakage Necrosis Acute Tubular Necrosis (Nephrotoxicity) Phospholipidosis->Necrosis Clearance Urinary Clearance Excretion->Clearance

Figure 1: Divergent renal handling of Pentamidine vs. its hydroxylated derivative. The derivative's -OH group facilitates conjugation and clearance, bypassing the lysosomal trapping pathway responsible for Pentamidine's nephrotoxicity.

Comparative Experimental Protocols

To objectively compare these compounds, researchers must move beyond simple IC50 values and assess functional toxicity.

Protocol A: Assessment of Lysosomal Accumulation (In Vitro)

Objective: Quantify the extent of phospholipidosis, a proxy for nephrotoxic potential. Cell Line: RPTEC/TERT1 (Immortalized Renal Proximal Tubule Epithelial Cells).

  • Seeding: Plate RPTEC cells at 10,000 cells/well in 96-well plates. Culture for 24h to reach confluence.

  • Treatment:

    • Control: Vehicle (0.1% DMSO).

    • Reference: Pentamidine (1, 10, 50, 100 µM).

    • Test: 1,5-Bis(4-amidinophenoxy)-3-pentanol (1, 10, 50, 100 µM).

    • Positive Control: Amiodarone (known phospholipidosis inducer).

  • Incubation: 48 hours at 37°C.

  • Staining (The Critical Step):

    • Remove media.

    • Add HCS LipidTOX™ Red (neutral lipid stain) and LysoTracker™ Green (lysosomal pH stain).

    • Incubate for 30 mins.

  • Imaging: High-content screening (confocal).

  • Data Output: Calculate the Phospholipidosis Index (LipidTOX intensity / Cell count).

    • Expectation: Pentamidine will show high colocalization of Red/Green signals (lysosomal phospholipid accumulation). The derivative should show significantly lower intensity.

Protocol B: hERG Inhibition Assay (Cardiotoxicity)

Objective: Diamidines are known to block hERG channels, causing QT prolongation. System: CHO cells stably expressing hERG potassium channels (Automated Patch Clamp).

  • Preparation: Dissociate cells using Detachin to ensure high seal resistance (>1 GΩ).

  • Solutions:

    • Extracellular: Standard Tyrode’s solution.

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activates hERG).

    • Repolarize to -50 mV for 2s (tail current measurement).

  • Application: Apply compounds in ascending concentrations (0.1 µM to 30 µM).

  • Analysis: Measure the peak tail current amplitude.

    • Calculation: Fractional Block = 1 - (I_drug / I_control)

    • Self-Validation: If the seal resistance drops below 200 MΩ, discard the cell.

Protocol C: DNA Binding Affinity (Thermal Denaturation)

Objective: Confirm that the structural modification (hydroxylation) has not destroyed the therapeutic mechanism (DNA binding).

  • Reagents: Poly(dA)·Poly(dT) homopolymer (mimics the AT-rich kinetoplast DNA target).

  • Buffer: 10 mM MES, 1 mM EDTA, 100 mM NaCl (pH 6.2).

  • Setup:

    • Mix DNA (20 µM base pairs) with drug (ratio 0.3 drug/bp).

    • Reference: DNA alone.

  • Measurement:

    • Use a UV-Vis spectrophotometer with a Peltier temperature controller.

    • Ramp temperature from 25°C to 95°C at 0.5°C/min.

    • Monitor absorbance at 260 nm.

  • Result: Calculate

    
     (Difference in melting temperature between Drug-DNA complex and DNA alone).
    
    • Benchmark: Pentamidine typically yields a

      
      .
      
    • Success Criterion: The derivative must maintain a

      
       within 80% of Pentamidine to ensure retained potency.
      

Experimental Workflow & Decision Matrix

This workflow guides the researcher through the "Go/No-Go" decision process when evaluating the derivative.

Workflow Start Compound Synthesis (3-Pentanol Derivative) Step1 DNA Binding (Tm Assay) Start->Step1 Decision1 Delta Tm > 8°C? Step1->Decision1 Step2 In Vitro Cytotoxicity (HepG2 / RPTEC) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No (Ineffective) Decision2 Selectivity Index > 10? Step2->Decision2 Step3 hERG Liability (Patch Clamp) Decision2->Step3 Yes Decision2->Fail No (Toxic) Decision3 IC50 > 10 µM? Step3->Decision3 Step4 In Vivo Tolerability (Mouse Model) Decision3->Step4 Yes Decision3->Fail No (Cardiotoxic) Success Lead Candidate Step4->Success

Figure 2: Preclinical screening cascade. Note that DNA binding is the gatekeeper for efficacy, while cytotoxicity and hERG assays serve as safety filters.

References

  • Tidwell, R. R., et al. (1990).[1] "Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia." Journal of Medicinal Chemistry. Link

  • Bailly, C., et al. (1997).[2] "Sequence-selective binding to DNA of bis(amidinophenoxy)alkanes related to propamidine and pentamidine."[2] Biochemical Journal. Link

  • Nguewa, P. A., et al. (2005). "Pentamidine is an antiparasitic drug with a complex mechanism of action." Parasitology Research. Link

  • Werbovetz, K. A. (2006). "Diamidines as antileishmanial agents." Current Opinion in Investigational Drugs. Link

  • O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry. Link

Sources

Navigating the Target Landscape of 1,5-Bis(4-amidinophenoxy)-3-pentanol: A Comparative Guide to Molecular Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise identification of a small molecule's molecular target is paramount to understanding its mechanism of action, predicting potential toxicities, and enabling rational drug design. This guide provides an in-depth, objective comparison of experimental strategies to validate the molecular target of 1,5-Bis(4-amidinophenoxy)-3-pentanol, a compound structurally related to the well-known DNA minor groove binder, pentamidine.

The existing literature suggests that like its analogues, 1,5-Bis(4-amidinophenoxy)-3-pentanol likely interacts with DNA, showing a preference for AT-rich sequences.[1][2] However, a comprehensive validation of this interaction and the exploration of potential off-target protein interactions are crucial for a complete understanding of its pharmacological profile. This guide, therefore, is structured not as a simple comparison of the compound against alternatives for a known target, but as a comparative analysis of methodologies to first, rigorously validate its interaction with DNA, and second, to systematically identify potential protein targets.

Section 1: Validating the Primary Hypothesis: DNA as the Molecular Target

The initial and most prominent hypothesis for the molecular target of 1,5-Bis(4-amidinophenoxy)-3-pentanol is DNA. Validating this interaction requires a multi-pronged approach using various biophysical techniques to characterize the binding event. Each method provides unique insights into the thermodynamics, kinetics, and structural details of the interaction.

Comparative Analysis of Biophysical Techniques for DNA-Ligand Interaction
Technique Principle Key Outputs Advantages Limitations
UV-Visible Spectroscopy Measures changes in the absorbance spectrum of DNA upon ligand binding.Binding constant (Kb), stoichiometrySimple, widely available, provides initial evidence of interaction.Low sensitivity, susceptible to interference from compound absorbance.
Fluorescence Spectroscopy Monitors changes in the fluorescence of the ligand or a DNA-intercalating dye upon binding.Binding constant (Kb), binding mode (intercalation vs. groove binding)High sensitivity, can provide information on the binding environment.Requires a fluorescent ligand or a displacement assay, potential for artifacts.
Circular Dichroism (CD) Spectroscopy Measures changes in the differential absorption of left and right circularly polarized light by chiral molecules like DNA upon ligand binding.Conformational changes in DNA structure.Provides information on DNA structural perturbations induced by binding.Does not directly measure binding affinity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[]Binding constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Provides a complete thermodynamic profile of the interaction in a single experiment.[]Requires relatively large amounts of sample, sensitive to buffer composition.
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to immobilized DNA.[4]Association (kon) and dissociation (koff) rate constants, equilibrium dissociation constant (Kd).Real-time kinetic data, high sensitivity, requires small sample volumes.[4]DNA immobilization can affect binding, potential for mass transport limitations.
Experimental Workflow: Validating DNA Binding

The following diagram illustrates a logical workflow for confirming and characterizing the interaction of 1,5-Bis(4-amidinophenoxy)-3-pentanol with DNA.

DNA_Validation_Workflow cluster_0 Initial Screening cluster_1 Thermodynamic & Kinetic Characterization cluster_2 Structural Analysis UV_Vis UV-Visible Spectroscopy Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Confirmatory evidence ITC Isothermal Titration Calorimetry (ITC) Fluorescence->ITC Quantitative analysis SPR Surface Plasmon Resonance (SPR) Fluorescence->SPR Kinetic analysis CD Circular Dichroism (CD) ITC->CD Structural context SPR->CD Structural context DNaseI DNase I Footprinting CD->DNaseI Sequence specificity

Caption: A stepwise workflow for the validation of small molecule-DNA interactions.

Section 2: Beyond DNA - A Comparative Guide to Identifying Protein Targets

While DNA is the putative target, a thorough investigation requires exploring potential protein interactions, which could contribute to the compound's overall pharmacological effect or lead to off-target toxicities. Target identification strategies can be broadly categorized into two classes: those requiring chemical modification of the small molecule (affinity-based methods) and those that use the unmodified compound (label-free methods).

Comparison of Protein Target Identification Strategies
Strategy Method Principle Advantages Disadvantages
Affinity-Based Affinity Chromatography The small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[5]Can identify high-affinity binders, well-established technique.Modification of the compound may alter its binding properties, potential for non-specific binding.
Photoaffinity Labeling A photo-reactive group is incorporated into the small molecule, which upon UV irradiation, covalently crosslinks to its target protein.[6]Covalent linkage provides a stable complex for identification, can be performed in living cells.[6]Requires synthesis of a modified probe, potential for non-specific crosslinking.
Label-Free Drug Affinity Responsive Target Stability (DARTS) Ligand binding can stabilize a target protein against proteolysis.[7]Uses the unmodified compound, can be performed with cell lysates.[8]Not all ligand binding events result in protease resistance, requires optimization of protease conditions.[8]
Cellular Thermal Shift Assay (CETSA) The binding of a ligand can alter the thermal stability of its target protein.[9]Can be performed in intact cells, reflecting a more physiological environment; applicable for proteome-wide screening.[10]Not all proteins are amenable to thermal denaturation profiling, can be technically demanding.
Experimental Workflow: Unbiased Protein Target Identification

The following workflow outlines a modern, unbiased approach to identify potential protein targets of 1,5-Bis(4-amidinophenoxy)-3-pentanol, prioritizing label-free methods to avoid artifacts from compound modification.

Protein_Target_ID_Workflow cluster_0 In Silico Prediction cluster_1 Proteome-Wide Screening (Label-Free) cluster_2 Hit Validation In_Silico Target Prediction Databases (e.g., PharmMapper, SwissTargetPrediction) CETSA Cellular Thermal Shift Assay (CETSA) with MS In_Silico->CETSA Hypothesis generation DARTS DARTS with MS In_Silico->DARTS Hypothesis generation Biophysical Direct Binding Assays (SPR, ITC, MST) CETSA->Biophysical Validate direct interaction DARTS->Biophysical Validate direct interaction Cellular Cell-based Target Engagement Assays Biophysical->Cellular Confirm cellular relevance

Caption: A workflow for unbiased protein target identification of a small molecule.

Section 3: Detailed Experimental Protocols

To ensure the practical application of this guide, detailed, step-by-step methodologies for key experiments are provided below.

Protocol 1: Isothermal Titration Calorimetry (ITC) for DNA Binding

Objective: To determine the thermodynamic parameters of the interaction between 1,5-Bis(4-amidinophenoxy)-3-pentanol and a target DNA sequence.

Materials:

  • Isothermal Titration Calorimeter

  • 1,5-Bis(4-amidinophenoxy)-3-pentanol solution (e.g., 1 mM in ITC buffer)

  • Target DNA solution (e.g., 50 µM of a specific oligonucleotide in ITC buffer)

  • ITC Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4)

Procedure:

  • Thoroughly degas both the compound and DNA solutions.

  • Load the DNA solution into the sample cell of the calorimeter.

  • Load the 1,5-Bis(4-amidinophenoxy)-3-pentanol solution into the injection syringe.

  • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound solution into the DNA solution, with sufficient time between injections for the signal to return to baseline.

  • Record the heat change for each injection.

  • As a control, perform an identical titration of the compound into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm using the appropriate binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Protocol 2: Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry

Objective: To identify proteins that are thermally stabilized or destabilized by 1,5-Bis(4-amidinophenoxy)-3-pentanol in intact cells.

Materials:

  • Cultured cells of interest

  • 1,5-Bis(4-amidinophenoxy)-3-pentanol

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Apparatus for cell lysis (e.g., sonicator)

  • Centrifuge

  • Equipment for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Seed cells and grow to the desired confluency.

  • Treat cells with either 1,5-Bis(4-amidinophenoxy)-3-pentanol at the desired concentration or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation at high speed.

  • Collect the supernatant and analyze the protein content by SDS-PAGE and Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis.

  • For mass spectrometry, digest the proteins into peptides, label with isobaric tags (e.g., TMT), and analyze by LC-MS/MS.

  • Identify proteins that show a significant shift in their melting curves in the presence of the compound compared to the vehicle control.

Conclusion

The validation of the molecular target of 1,5-Bis(4-amidinophenoxy)-3-pentanol requires a systematic and multi-faceted approach. This guide provides a comparative framework for researchers to first, rigorously confirm and characterize its known interaction with DNA, and second, to embark on an unbiased search for potential protein targets. By understanding the strengths and limitations of each experimental technique and following a logical workflow, scientists can build a comprehensive and reliable profile of this compound's molecular interactions, a critical step in its journey from a chemical probe to a potential therapeutic agent.

References

  • Cory, M., Tidwell, R. R., & Fairley, T. A. (1992). Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine). Journal of Medicinal Chemistry, 35(3), 431–438. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y. M., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Zhu, K., & He, C. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments, (110), 53938. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Yin, T., Luan, X., Liu, Z., & An, L. (2020). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Medicine, 14(4), 454-460. [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616–624. [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. In Systems Chemical Biology (pp. 273-309). Humana Press, New York, NY. [Link]

  • Zhmurov, A., Dasetty, S., & Stepanov, V. G. (2011). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Nucleic Acids Research, 39(18), 7939–7951. [Link]

  • Bailly, C., Perrine, D., Lancelot, J. C., Saturnino, C., Robba, M., & Waring, M. J. (1997). Sequence-selective binding to DNA of bis(amidinophenoxy)alkanes related to propamidine and pentamidine. Biochemical Journal, 323(Pt 1), 23–31. [Link]

  • Ota, N., Isozumi, N., & Sugimoto, N. (2023). Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches. ACS Chemical Biology. [Link]

  • CRISPR Medicine News. (2021, March 11). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology. [Link]

  • Zhang, Y., & Moman, P. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences. [Link]

  • Lino, C. A., Harper, J. C., & Tirella, A. (2022). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Trends in Biotechnology, 40(12), 1461-1475. [Link]

  • Zhang, Q., & Li, G. (2022). Unmodified methodologies in target discovery for small molecule drugs: A rising star. Chinese Chemical Letters, 33(12), 5001-5010. [Link]

  • Lomenick, B. (2012). How to identify protein target of small organic molecules?. ResearchGate. [Link]

  • Le, T. V., & Wilson, W. D. (2012). Alternative Approach to Sequence-Specific Recognition of DNA: Cooperative Stacking of Dication Dimers—Sensitivity to Compound Curvature, Aromatic Structure, and DNA Sequence. Journal of the American Chemical Society, 134(1), 530–541. [Link]

  • Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]

  • D'Alessandro, A., & Cortesi, F. (2024). Thermal proteome profiling identifies new drug targets in Plasmodium falciparum parasites. bioRxiv. [Link]

  • Chen, Q., Chuai, G., Zhang, H., & Liu, Q. (2023). Methods for detecting off-target effects of CRISPR/Cas9. ResearchGate. [Link]

  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. [Link]

  • Grienke, U., & Rollinger, J. M. (2018). Computational/in silico methods in drug target and lead prediction. Methods in Molecular Biology. [Link]

  • Parker, C. G. (2024, January 3). New Technique Reveals Where Proteins and Small Molecules Bind Together. Technology Networks. [Link]

  • Lundgren, S. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., & Liu, X. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360. [Link]

  • D'Alessandro, A., & Mundt, F. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(1), 133-157. [Link]

  • Kumar, A., & Kumar, P. (2017). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Biophysical Reviews, 9(2), 79-93. [Link]

  • Friman, T., Chernobrovkin, A., Tolvanen, T., Gilson, E., Lundgren, S., Brehmer, V., & Martinez Molina, D. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848. [Link]

Sources

Side-by-side comparison of 1,5-Bis(4-amidinophenoxy)-3-pentanol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,5-Bis(4-amidinophenoxy)-3-pentanol

1,5-Bis(4-amidinophenoxy)-3-pentanol is a symmetrical aromatic diamidine. The introduction of a hydroxyl group into the central pentane linker of the pentamidine structure is a strategic modification aimed at potentially improving its solubility and altering its metabolic profile, which could lead to an enhanced therapeutic index. The synthesis of this and similar analogs is a key area of research in the development of new treatments for diseases such as leishmaniasis and African trypanosomiasis. This guide will focus on a retro-synthetically derived, multi-step chemical synthesis, which is a common approach for such molecules.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The central 3-pentanol core can be disconnected from the two 4-amidinophenoxy moieties. The amidine groups are typically derived from the corresponding nitriles in the final steps of the synthesis to avoid harsh conditions that might affect other functional groups. This leads to a key intermediate, 1,5-bis(4-cyanophenoxy)-3-pentanol. This intermediate can be assembled via a Williamson ether synthesis from a 1,5-dihalogenated-3-pentanol and 4-cyanophenol.

Retrosynthesis Target 1,5-Bis(4-amidinophenoxy)-3-pentanol Dinitrile 1,5-Bis(4-cyanophenoxy)-3-pentanol Target->Dinitrile Amidine Formation Cyanophenol 4-Cyanophenol Dinitrile->Cyanophenol Williamson Ether Synthesis Dihaloalcohol 1,5-Dihalo-3-pentanol Dinitrile->Dihaloalcohol Williamson Ether Synthesis Dihaloketone 1,5-Dihalo-3-pentanone Dihaloalcohol->Dihaloketone Reduction

Figure 1: Retrosynthetic analysis of 1,5-Bis(4-amidinophenoxy)-3-pentanol.

This analysis forms the basis for the primary synthetic route detailed and compared in this guide.

Method 1: The Classical Pinner Reaction Route

This is a widely employed and well-documented pathway for the synthesis of aromatic diamidines. It involves the formation of the dinitrile intermediate followed by the conversion of the nitrile groups to amidines using the Pinner reaction.

Step 1: Synthesis of the 1,5-Dihalopentan-3-ol Core

The synthesis of the 1,5-dihalopentan-3-ol core is a critical first step. A common and efficient method involves the synthesis of the corresponding ketone, 1,5-dichloro-3-pentanone, followed by its reduction.

1a. Synthesis of 1,5-Dichloro-3-pentanone

A practical approach to 1,5-dichloro-3-pentanone involves a two-step process starting from α-acetyl-γ-butyrolactone.

  • Reaction: Nucleophilic chlorination of α-acetyl-γ-butyrolactone with sulfuryl chloride, followed by an acid-catalyzed ring-opening, decarboxylation, and further chlorination.

  • Rationale: This method utilizes readily available starting materials. The use of a phase transfer catalyst and a Lewis acid in the second step helps to prevent the formation of tar-like byproducts and improves the reaction rate and yield[1].

Experimental Protocol: Synthesis of 1,5-Dichloro-3-pentanone [1]

  • Chlorination of α-acetyl-γ-butyrolactone: In a 2L glass reactor equipped with a mechanical stirrer and a thermometer, add α-acetyl-γ-butyrolactone (640 g, 5 mol). Cool the reactor to 5°C using an ice bath. Add sulfuryl chloride (674 g, 5 mol) dropwise over approximately 2.5 hours, maintaining the temperature between 5-10°C. Monitor the reaction by thin-layer chromatography. After the reaction is complete, pour the reaction mixture into water and separate the organic layer. Wash the organic layer with water and dry over anhydrous magnesium sulfate to obtain α'-chloro-α-acetyl-γ-butyrolactone. The reported yield is approximately 95.8% with a purity of 96.9%.

  • Ring-opening and Chlorination: In a 1L four-necked flask equipped with a water separator and a thermometer, add concentrated hydrochloric acid (295 g, 3 mol) and anhydrous aluminum trichloride (10.6 g, 0.08 mol). Heat the mixture to reflux (around 100°C). Dissolve tetraethylammonium chloride (1.7 g, 0.01 mol) in the α'-chloro-α-acetyl-γ-butyrolactone (164 g, ~1 mol) from the previous step. Slowly add this solution to the hot hydrochloric acid mixture over 6 hours. Maintain the reflux for an additional 30 minutes after the addition is complete. Cool the reaction mixture to room temperature and perform a vacuum distillation to obtain an azeotrope of 3,5-dichloro-2-pentanone and water. Separate the layers, wash the organic layer with a 5% aqueous solution of sodium bicarbonate and then with water. Dry the organic layer over anhydrous magnesium sulfate to yield 3,5-dichloro-2-pentanone. The reported yield is approximately 95% with 99% purity.

1b. Reduction to 1,5-Dichloro-3-pentanol

The reduction of the ketone to the corresponding secondary alcohol can be readily achieved using a mild reducing agent like sodium borohydride.

  • Reaction: Ketone reduction using sodium borohydride in an alcoholic solvent.

  • Rationale: Sodium borohydride is a selective and easy-to-handle reducing agent for ketones and aldehydes. The reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Reduction of 1,5-Dichloro-3-pentanone to 1,5-Dichloro-3-pentanol

  • Dissolve 1,5-dichloro-3-pentanone (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (NaBH4) (1.1 equivalents) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the pH is acidic.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,5-dichloro-3-pentanol. This product can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis of 1,5-Bis(4-cyanophenoxy)-3-pentanol

This step involves the coupling of the di-halogenated alcohol core with two equivalents of 4-cyanophenol. The Williamson ether synthesis is a classic and reliable method for forming ether linkages[2][3].

  • Reaction: A double SN2 reaction between the sodium or potassium salt of 4-cyanophenol and 1,5-dichloro-3-pentanol.

  • Rationale: The phenoxide, being a good nucleophile, displaces the chloride leaving groups on the primary carbons of the pentanol backbone. The use of a polar aprotic solvent like DMF or DMSO can accelerate the reaction[4].

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis 4-Cyanophenol 4-Cyanophenol Base (e.g., K2CO3) Base (e.g., K2CO3) 4-Cyanophenol->Base (e.g., K2CO3) Deprotonation Dihaloalcohol Dihaloalcohol Base (e.g., K2CO3)->Dihaloalcohol Nucleophilic Attack (SN2) Dinitrile Dinitrile Dihaloalcohol->Dinitrile

Figure 2: Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of 1,5-Bis(4-cyanophenoxy)-3-pentanol

  • In a round-bottom flask, dissolve 4-cyanophenol (2.2 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃) (3 equivalents) to the solution and stir at room temperature for 30 minutes to form the phenoxide.

  • Add 1,5-dichloro-3-pentanol (1 equivalent) to the mixture.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,5-bis(4-cyanophenoxy)-3-pentanol.

Step 3: Conversion to 1,5-Bis(4-amidinophenoxy)-3-pentanol via the Pinner Reaction

The final step is the conversion of the dinitrile to the diamidine. The Pinner reaction is a classic method for this transformation, proceeding through an imidate intermediate[5][6].

  • Reaction: The dinitrile is first reacted with an alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas to form the bis-imidate hydrochloride salt (Pinner salt). This intermediate is then treated with ammonia to form the final diamidine.

  • Rationale: The Pinner reaction is a well-established method for the synthesis of amidines from nitriles. It is important to maintain anhydrous conditions in the first step to prevent the formation of the ester as a byproduct.

Experimental Protocol: Pinner Reaction for Diamidine Synthesis [7]

  • Formation of the Bis-imidate (Pinner Salt): Suspend 1,5-bis(4-cyanophenoxy)-3-pentanol (1 equivalent) in a mixture of anhydrous ethanol and a non-polar solvent like chloroform or dioxane. Cool the mixture in an ice-salt bath. Bubble dry hydrogen chloride gas through the suspension for several hours until saturation. Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for several days until the formation of the Pinner salt is complete. The salt often precipitates from the solution.

  • Ammonolysis: Collect the Pinner salt by filtration under anhydrous conditions. Suspend the salt in a fresh portion of anhydrous ethanol and cool it in an ice bath. Bubble anhydrous ammonia gas through the suspension until saturation. Seal the vessel and stir at room temperature for 24-48 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system to yield 1,5-Bis(4-amidinophenoxy)-3-pentanol, often as its dihydrochloride salt.

Method 2: Alternative Amidine Synthesis Routes

While the Pinner reaction is a classic method, it has some drawbacks, including the use of corrosive and hazardous hydrogen chloride gas and often long reaction times[8]. Several alternative methods have been developed to overcome these limitations.

Alternative 1: Base-Catalyzed Amidine Synthesis

Base-catalyzed methods offer a milder alternative to the strongly acidic conditions of the Pinner reaction[5][9].

  • Reaction: Direct addition of an amine (or ammonia) to the nitrile can be facilitated by a strong base or a metal amide catalyst.

  • Rationale: This approach avoids the use of HCl gas. However, the direct addition of ammonia to unactivated aromatic nitriles can be challenging and may require high temperatures or pressures.

Alternative 2: Synthesis via Thioimidates

This method involves the conversion of the nitrile to a thioimidate, which is then reacted with an amine.

  • Reaction: The nitrile is first reacted with a thiol (e.g., thiophenol) to form a thioimidate, which is then aminolyzed to the amidine.

  • Rationale: Thioimidates are generally more reactive towards amines than the corresponding imidates, allowing for milder reaction conditions in the final step[10].

Alternative 3: Lewis Acid-Catalyzed Amidine Synthesis

Lewis acids can be used to activate the nitrile towards nucleophilic attack by an amine.

  • Reaction: A Lewis acid, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), is used to coordinate to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon.

  • Rationale: This method can be effective for less reactive nitriles and may offer a more controlled reaction compared to the Pinner method.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: Pinner ReactionMethod 2: Alternative Methods (General)
Reagents & Conditions Dry HCl gas, anhydrous alcohol, ammonia. Often requires low temperatures and long reaction times.Varies: strong bases, metal catalysts, thiols, Lewis acids. Can often be performed under milder conditions.
Advantages Well-established and widely applicable.Avoids hazardous HCl gas, potentially shorter reaction times, and milder conditions.
Disadvantages Use of corrosive and hazardous HCl gas. Long reaction times. Anhydrous conditions are critical.May require specialized catalysts, some methods may have limited substrate scope, and yields can be variable.
Scalability Can be challenging to scale up due to the handling of large quantities of HCl gas.Potentially more scalable depending on the specific method and catalyst cost.
Purity & Yield Generally good yields, but purification can be required to remove byproducts.Can provide high yields and purity, but optimization is often necessary.

Conclusion

The synthesis of 1,5-Bis(4-amidinophenoxy)-3-pentanol is a multi-step process that requires careful control of reaction conditions. The classical route involving the Pinner reaction is a reliable and well-documented method. However, for larger-scale synthesis and to avoid the use of hazardous reagents, exploring alternative amidine formation methods is highly recommended. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, available resources, and safety considerations. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Roger, R., & Neilson, D. G. (1961).
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Pinner reaction. Wikipedia. (n.d.). Retrieved from [Link]

  • Pinner Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pentamidine analogs as inhibitors of [3H]MK-801 and [3H]ifenprodil binding to rat brain NMDA receptors. (2016). ACS Chemical Neuroscience, 7(9), 1278–1290.
  • Synthesis method of 3,5-dichloro-2-pentanone. CN106565441A. (2017).
  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson, A. W. (1851). Ueber die Theorie der Aetherbildung. Justus Liebigs Annalen der Chemie, 77(1), 37-49.
  • F. C. Schaefer, G. A. Peters. Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry1961, 26 (2), 412-418.
  • Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Advances. (2022).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (2023).
  • The Development and Applications of Pentamidine and its Analogs. Current Medicinal Chemistry. (2022).
  • Design and Synthesis of N1,N8-Diacetylspermidine Analogues having a Linker with Desired Functional Groups. Organic & Biomolecular Chemistry. (2018).
  • Williamson Ether Synthesis.
  • Pinner Reaction. J&K Scientific. (2025).
  • Amidine synthesis by imidoyl
  • Design and synthesis of N1,N8-diacetylspermidine analogues having a linker with desired functional groups. (2019). Organic & Biomolecular Chemistry, 17(2), 276-283.
  • Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Semantic Scholar. (1961).
  • Amidine synthesis by imidoyl
  • Process for preparing amidines. US6204385B1. (2001).
  • Process for the preparation of tapentadol. WO2012023147A1. (2012).
  • 3-(aminoalkoxy)-estra-1, 3, 5(10)-trien-17beta-ol compounds. US3214446A. (1965).
  • Synthesis method of tapentadol. CN102936205B. (2013).
  • . (n.d.).

  • 4-Ethoxy-3-methoxybenzaldehyde.
  • Practical and concise synthesis of nucleoside analogs.
  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. (n.d.).
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
  • Pinner reaction | Request PDF.
  • QSAR Studies of 1,5-di(4-amidinophenoxy)pentane and it analogues for their anti-leishmenial activity. Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Efficient method for the conversion of nitriles to amidines. US5962693A. (1999).

Sources

Comparative Analysis of 1,5-Bis(4-amidinophenoxy)-3-pentanol: A Metabolite in Focus

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1,5-Bis(4-amidinophenoxy)-3-pentanol is a hydroxylated metabolite of the well-known antiparasitic drug pentamidine.[1] Pentamidine has a long history in the treatment of serious infections, including Pneumocystis pneumonia (PCP), leishmaniasis, and African trypanosomiasis.[2][3] The metabolism of pentamidine is a critical aspect of its overall pharmacological profile, influencing both its efficacy and its notable toxicity.[1][4] This guide provides a comprehensive statistical and comparative analysis of 1,5-Bis(4-amidinophenoxy)-3-pentanol, placing it in the context of its parent drug, pentamidine, and a key alternative, furamidine (DB75), along with its orally available prodrug, pafuramidine (DB289).

Understanding the properties of this specific metabolite is crucial for several reasons. Firstly, as a significant product of hepatic metabolism, its intrinsic biological activity could contribute to the overall therapeutic effect of pentamidine. Secondly, and equally important, it may be responsible for some of the adverse effects associated with pentamidine treatment.[4] This analysis will delve into the available data on the physicochemical properties, biological activity, and analytical methodologies for 1,5-Bis(4-amidinophenoxy)-3-pentanol, while drawing comparisons with its better-characterized relatives.

Physicochemical Properties: A Comparative Overview

Direct experimental data on the physicochemical properties of 1,5-Bis(4-amidinophenoxy)-3-pentanol are scarce in the public domain. However, we can infer some of its characteristics based on its structure and by comparing it with its isomer, 1,5-Bis(4-amidinophenoxy)-2-pentanol, and its parent compound, pentamidine.

Property1,5-Bis(4-amidinophenoxy)-3-pentanol (Predicted)1,5-Bis(4-amidinophenoxy)-2-pentanol[5]Pentamidine[1]Furamidine (DB75)
Molecular Formula C19H24N4O3C19H24N4O3C19H24N4O2C18H18N4O
Molecular Weight ( g/mol ) ~372.4372.44340.42306.36
LogP (Predicted) Lower than Pentamidine1.62.6~2.0
Hydrogen Bond Donors 5544
Hydrogen Bond Acceptors 5543
Polar Surface Area (Ų) Higher than Pentamidine138118~100

Table 1: Comparative Physicochemical Properties.

The introduction of a hydroxyl group in 1,5-Bis(4-amidinophenoxy)-3-pentanol is expected to increase its polarity compared to pentamidine. This would result in a lower LogP value and a larger polar surface area, which could influence its solubility, membrane permeability, and pharmacokinetic profile.

Biological Activity: Unraveling the Metabolite's Role

While direct and extensive studies on the biological activity of 1,5-Bis(4-amidinophenoxy)-3-pentanol are limited, its formation as a major metabolite of pentamidine suggests it may possess some degree of antiparasitic or antimicrobial activity.[1] However, studies on other hydroxylated metabolites of pentamidine have shown that such modifications can sometimes lead to reduced activity.[6]

Comparative In Vitro Activity
CompoundTarget OrganismIC50 / EC50Reference
Pentamidine Pneumocystis jirovecii7.3 µM (inhibition of folate synthesis)[7]
Leishmania donovani (amastigotes)0.3 µM[8]
Trypanosoma brucei-[9]
Furamidine (DB75) Trypanosoma brucei rhodesienseExcellent in vitro efficacy[10]
Pafuramidine (DB289) Trypanosoma brucei gambiense (in vivo)Cure rate of 89% (10-day oral)[1][10]
1,5-Bis(4-amidinophenoxy)-3-pentanol Pneumocystis jiroveciiData not available
Leishmania donovaniData not available
Trypanosoma bruceiData not available

Table 2: Comparative In Vitro and In Vivo Efficacy.

The lack of specific IC50 or EC50 values for 1,5-Bis(4-amidinophenoxy)-3-pentanol against key pathogens is a significant knowledge gap. Further research is warranted to synthesize or isolate this metabolite and evaluate its activity in standardized in vitro assays.

Mechanism of Action: Inferences from the Diamidine Class

The proposed mechanism of action for pentamidine and other aromatic diamidines involves binding to the minor groove of DNA, particularly at AT-rich sequences, which can interfere with DNA, RNA, and protein synthesis.[1][4]

cluster_0 Cellular Environment DNA DNA Minor Groove (AT-rich regions) Replication DNA Replication DNA->Replication Transcription RNA Transcription DNA->Transcription Translation Protein Synthesis Transcription->Translation Diamidine Aromatic Diamidine (e.g., Pentamidine, Furamidine) Diamidine->DNA Binds to

Figure 1: Postulated mechanism of action for aromatic diamidines.

It is plausible that 1,5-Bis(4-amidinophenoxy)-3-pentanol, retaining the core diamidine structure, shares this general mechanism. However, the addition of the hydroxyl group could alter its binding affinity to DNA or its interaction with cellular transporters, thereby modulating its activity.

Pharmacokinetics and Metabolism: The Parent vs. The Metabolite

Pentamidine is known for its complex pharmacokinetic profile, characterized by extensive tissue distribution and a long terminal half-life.[3] It is primarily metabolized by the liver's cytochrome P450 (CYP) enzyme system.[1]

Pentamidine Pentamidine Metabolite 1,5-Bis(4-amidinophenoxy) -3-pentanol Pentamidine->Metabolite Hepatic Metabolism (CYP450) Excretion Renal Excretion Pentamidine->Excretion Minor Metabolite->Excretion

Figure 2: Simplified metabolic pathway of pentamidine.

The hydroxylation to form 1,5-Bis(4-amidinophenoxy)-3-pentanol represents a phase I metabolic reaction, which typically aims to increase the water solubility of a compound to facilitate its excretion. The pharmacokinetic properties of this metabolite, such as its half-life and volume of distribution, are currently unknown and require further investigation.

Toxicity Profile: A Key Consideration

A significant limitation of pentamidine therapy is its substantial toxicity, which includes nephrotoxicity, dysglycemia, and pancreatitis.[4] The contribution of its metabolites to this toxicity profile is an area of active investigation.

CompoundKey Toxicities
Pentamidine Nephrotoxicity, hypoglycemia/hyperglycemia, pancreatitis, hypotension[4]
Pafuramidine (DB289) Delayed glomerulonephritis or nephropathy observed in some patients[1][10]
1,5-Bis(4-amidinophenoxy)-3-pentanol Data not available

Table 3: Comparative Toxicity Profiles.

It is crucial to determine the cytotoxicity of 1,5-Bis(4-amidinophenoxy)-3-pentanol on various cell lines (e.g., renal, pancreatic) to assess whether it contributes to the adverse effects seen with pentamidine.

Experimental Protocols

In Vitro Anti-Pneumocystis Assay

This protocol is adapted from established methods for screening compounds against Pneumocystis jirovecii.[7]

  • Organism Preparation: Obtain Pneumocystis jirovecii organisms from infected rat lungs.

  • Culture System: Use a 96-well microtiter plate with a suitable culture medium (e.g., RPMI-1640) supplemented with serum.

  • Compound Preparation: Prepare serial dilutions of 1,5-Bis(4-amidinophenoxy)-3-pentanol, pentamidine (as a positive control), and a vehicle control.

  • Incubation: Add the Pneumocystis suspension to the wells containing the test compounds and incubate at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: After a defined incubation period (e.g., 72 hours), assess organism viability using a suitable method, such as ATP bioluminescence or a dye exclusion assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the organism's growth or metabolic activity.

start Start prep Prepare P. jirovecii and compound dilutions start->prep end End incubate Incubate organisms with compounds prep->incubate assess Assess viability incubate->assess analyze Calculate IC50 assess->analyze analyze->end

Figure 3: Workflow for in vitro anti-Pneumocystis assay.

LC-MS/MS Method for Metabolite Quantification

This protocol outlines a general approach for the analysis of pentamidine and its hydroxylated metabolites in biological matrices.[11][12]

  • Sample Preparation: Extract the analytes from the plasma or tissue homogenate using solid-phase extraction (SPE) or liquid-liquid extraction.

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of acetonitrile and water containing a small amount of formic acid to achieve separation of pentamidine and its more polar metabolites.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

    • Define precursor-to-product ion transitions for pentamidine and the hydroxylated metabolite.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Construct a calibration curve using standards of known concentrations.

Conclusion and Future Directions

1,5-Bis(4-amidinophenoxy)-3-pentanol, as a major metabolite of pentamidine, holds a potentially significant, yet largely unexplored, role in the pharmacology of its parent drug. While its structural similarity to pentamidine suggests a comparable mechanism of action, the introduction of a hydroxyl group likely alters its physicochemical properties, which could impact its efficacy, pharmacokinetics, and toxicity.

The most pressing need is for the synthesis or isolation of pure 1,5-Bis(4-amidinophenoxy)-3-pentanol to enable direct experimental evaluation. Key future research should focus on:

  • In vitro activity profiling: Determining the IC50 values against a panel of relevant pathogens (Pneumocystis jirovecii, Leishmania spp., Trypanosoma spp.).

  • Cytotoxicity assessment: Evaluating its toxicity in relevant mammalian cell lines to understand its potential contribution to pentamidine's adverse effects.

  • Pharmacokinetic studies: Characterizing its absorption, distribution, metabolism, and excretion profile.

By filling these knowledge gaps, the scientific community can gain a more complete understanding of pentamidine's pharmacology and potentially inform the development of safer and more effective diamidine-based therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 456174, 1,5-Bis(4-amidinophenoxy)-2-pentanol. Retrieved from [Link].

  • Berger, B. J., Lombardy, R. J., Marbury, G. D., Bell, C. A., Dykstra, C. C., Hall, J. E., & Tidwell, R. R. (1990). Metabolic N-hydroxylation of pentamidine in vitro. Antimicrobial Agents and Chemotherapy, 34(9), 1678–1684. [Link]

  • Goa, K. L., & Campoli-Richards, D. M. (1987). Pentamidine isethionate. A review of its antiprotozoal activity, pharmacokinetic properties and therapeutic use in Pneumocystis carinii pneumonia. Drugs, 33(3), 242–258. [Link]

  • Maina, N. W., Kinyanjui, B., Onyango, J. D., Auma, J. E., & Croj, S. (1998). The activity of aminoglycoside antibiotics against Trypanosoma brucei. African journal of health sciences, 5(3-4), 126–128.
  • Shah, I., & Levison, J. (2023). Pentamidine. In StatPearls.
  • Wring, S. A., et al. (2010). Efficacy and safety of pafuramidine versus pentamidine maleate for treatment of first stage sleeping sickness in a randomized, comparator-controlled, international phase 3 clinical trial. PLoS neglected tropical diseases, 10(2), e0004422. [Link]

  • U.S. National Library of Medicine. (2020). Pentamidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Wring, S. A., et al. (2016). Efficacy, Safety, and Dose of Pafuramidine, a New Oral Drug for Treatment of First Stage Sleeping Sickness, in a Phase 2a Clinical Study and Phase 2b Randomized Clinical Studies. PLoS Neglected Tropical Diseases, 10(2), e0004362.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4735, Pentamidine. Retrieved from [Link].

  • Merali, S., & Clarkson, A. B. (1992). A microculture screening assay for primary in vitro evaluation of drugs against Pneumocystis carinii. Antimicrobial agents and chemotherapy, 36(5), 1053–1058. [Link]

  • Cojean, S., et al. (2015). Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion. Antimicrobial agents and chemotherapy, 59(12), 7549–7557. [Link]

  • Dusci, L. J., Hackett, L. P., Forbes, A. M., & Ilett, K. F. (1987). High-performance liquid chromatographic method for measurement of pentamidine in plasma and its application in an immunosuppressed patient with renal dysfunction. Therapeutic drug monitoring, 9(4), 422–425.
  • Berger, B. J., Hall, J. E., & Tidwell, R. R. (1990). Metabolic N-hydroxylation of pentamidine in vitro. Antimicrobial agents and chemotherapy, 34(9), 1678–1684.
  • Tidwell, R. R., et al. (2010). Diamidines for human African trypanosomiasis. Current opinion in investigational drugs (London, England : 2000), 11(8), 876–883.
  • Cojean, S., Houard, J., Riviere, G., & Loiseau, P. M. (2012). In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs. Antimicrobial agents and chemotherapy, 56(7), 3502–3505. [Link]

  • Cushion, M. T. (2009). Preclinical drug discovery for new anti-pneumocystis compounds. Current pharmaceutical design, 15(24), 2848–2859. [Link]

  • Maciejewska, D., et al. (2017). Development of highly active anti-Pneumocystis bisbenzamidines: insight into the influence of selected substituents on the in vitro activity. MedChemComm, 8(11), 2003–2011. [Link]

  • Boykin, D. W., et al. (1995). Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia. Journal of medicinal chemistry, 38(6), 912–916. [Link]

  • Liu, D. Q., & Hop, C. E. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical chemistry, 72(9), 2139–2144. [Link]

  • Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies.
  • Tidwell, R. R., et al. (2011). Development of novel drugs for human African trypanosomiasis. Future medicinal chemistry, 3(8), 987–1003. [Link]

  • Wishart, D. S., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1085. [Link]

Sources

Safety Operating Guide

Navigating the Unseen Threat: A Guide to the Proper Disposal of 1,5-Bis(4-amidinophenoxy)-3-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher pushing the boundaries of science, the novel compounds synthesized in the lab are tools of discovery. Yet, with innovation comes the responsibility of ensuring safety, not just in handling, but in the final step of a chemical's lifecycle: its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,5-Bis(4-amidinophenoxy)-3-pentanol, a compound for which detailed safety data may not be readily available. By employing a cautious and informed approach based on the known hazards of similar chemical structures, we can ensure the safety of laboratory personnel and the protection of our environment.

The Precautionary Principle: Acknowledging the Unknown

Given the absence of a specific Safety Data Sheet (SDS) for 1,5-Bis(4-amidinophenoxy)-3-pentanol, we must operate under the precautionary principle. This means treating the compound as potentially hazardous until proven otherwise. Structurally, it shares features with other bioactive molecules, including a pentanol backbone and amidinophenoxy groups, which are found in compounds like pentamidine. Therefore, it is prudent to assume potential irritant, toxic, and other health effects. All personnel handling this compound must be trained on these potential hazards and the procedures outlined in this guide.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is crucial to establish a safe working environment.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory to protect against splashes and aerosols.
Hand Protection Wear nitrile gloves. Given the unknown permeability of this specific compound, consider double-gloving if handling concentrated solutions.
Body Protection A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection All handling of 1,5-Bis(4-amidinophenoxy)-3-pentanol, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.[1]

Step-by-Step Disposal Protocol

The proper disposal of 1,5-Bis(4-amidinophenoxy)-3-pentanol waste is a multi-step process that requires careful attention to detail.

1. Waste Segregation and Collection:

  • Aqueous Waste: Collect all aqueous solutions containing 1,5-Bis(4-amidinophenoxy)-3-pentanol in a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the waste; for aqueous solutions, a high-density polyethylene (HDPE) container is suitable.

  • Solid Waste: Collect any solid 1,5-Bis(4-amidinophenoxy)-3-pentanol waste, including contaminated consumables like weighing paper and pipette tips, in a separate, clearly labeled, and sealed container.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

  • Incompatible Wastes: Do not mix 1,5-Bis(4-amidinophenoxy)-3-pentanol waste with other chemical waste streams unless their compatibility is known. Specifically, keep it separate from strong oxidizing agents and acids.[1]

2. Labeling of Waste Containers:

Proper labeling is critical for safety and regulatory compliance. Each waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "1,5-Bis(4-amidinophenoxy)-3-pentanol"

  • The approximate concentration and volume of the waste

  • The date the waste was first added to the container

  • The primary hazards associated with the waste (e.g., "Potential Irritant," "Handle with Caution")

3. Storage of Chemical Waste:

  • Store all waste containers in a designated and properly labeled "Satellite Accumulation Area" (SAA) within the laboratory.[2]

  • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible chemicals.[3]

  • Ensure that all waste containers are kept tightly sealed except when adding waste.[4][5]

4. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate: Alert others in the immediate area and, if necessary, evacuate the laboratory.

  • Isolate: Prevent the spill from spreading by using absorbent materials to create a dike around the spill.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand to soak up the spill.[6]

  • Collect: Carefully scoop the absorbent material and any solid spill material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

5. Final Disposal:

  • Once a waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[2]

  • Never pour 1,5-Bis(4-amidinophenoxy)-3-pentanol waste down the drain or attempt to dispose of it with regular trash.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with 1,5-Bis(4-amidinophenoxy)-3-pentanol.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Final Disposal Waste 1,5-Bis(4-amidinophenoxy)-3-pentanol Waste Generated IsLiquid Is the waste liquid? Waste->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No AqueousContainer Collect in Labeled Aqueous Waste Container IsLiquid->AqueousContainer Yes IsSharp Is the waste a sharp? IsSolid->IsSharp No SolidContainer Collect in Labeled Solid Waste Container IsSolid->SolidContainer Yes SharpsContainer Collect in Labeled Sharps Container IsSharp->SharpsContainer Yes StoreSAA Store in Satellite Accumulation Area IsSharp->StoreSAA No AqueousContainer->StoreSAA SolidContainer->StoreSAA SharpsContainer->StoreSAA EHS_Disposal Arrange for EHS Disposal StoreSAA->EHS_Disposal caption Disposal workflow for 1,5-Bis(4-amidinophenoxy)-3-pentanol.

Caption: Disposal workflow for 1,5-Bis(4-amidinophenoxy)-3-pentanol.

By adhering to these procedures, researchers can ensure that the disposal of 1,5-Bis(4-amidinophenoxy)-3-pentanol is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Pentanol. Retrieved from [Link]

  • Inchem.org. (2021). ICSC 0536 - 3-PENTANOL. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 3-pentanol. Retrieved from [Link]

  • PubChem. (n.d.). Pentamidine Isethionate. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Amazon Web Services. (n.d.). FUJISAWA INC (FORMERLY LYPHOMED INC) -- PENTAMIDINE ISETHIONATE. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

A Guide to the Safe Handling of 1,5-Bis(4-amidinophenoxy)-3-pentanol: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for the handling and disposal of 1,5-Bis(4-amidinophenoxy)-3-pentanol. As a novel research chemical, a comprehensive and officially sanctioned Safety Data Sheet (SDS) is not yet available. Consequently, this guide is built upon the foundational principle of treating the compound as a substance with unknown toxicity, warranting a high degree of caution.[1][2] All procedures outlined herein are designed to minimize exposure and ensure the safety of laboratory personnel.

The chemical structure of 1,5-Bis(4-amidinophenoxy)-3-pentanol, featuring aromatic amine-like amidine groups, suggests that it should be handled with the same prudence as other aromatic amines, which are known to have potential for toxicity.[3][4][5] Aromatic amines can be lipid-soluble and readily absorbed through the skin, and some have been linked to systemic toxicity.[3] Therefore, minimizing all routes of exposure—dermal, inhalation, and ingestion—is paramount.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is non-negotiable when handling substances of unknown toxicity.[6][7][8][9] The following table outlines the minimum required PPE for various laboratory operations involving 1,5-Bis(4-amidinophenoxy)-3-pentanol.

Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields2 pairs of nitrile glovesFull-length lab coatRecommended to be performed in a chemical fume hood. If not feasible, an N95 respirator is advised.
Solution Preparation and Handling Chemical safety goggles and a face shield2 pairs of nitrile glovesChemical-resistant lab coat or apron over a full-length lab coatAll operations should be conducted in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant, disposable gownAn N95 or higher-rated respirator is mandatory.
Waste Disposal Chemical safety goggles2 pairs of nitrile glovesFull-length lab coatNot generally required if handling sealed waste containers.

Operational Protocols: Ensuring a Safe Workflow

Adherence to a strict, step-by-step methodology is critical for minimizing the risk of exposure.

Preparation and Weighing:
  • Pre-Experiment Checklist: Before handling the compound, ensure that all necessary PPE is readily available and in good condition.[7] Locate the nearest safety shower and eyewash station.

  • Designated Work Area: All work with 1,5-Bis(4-amidinophenoxy)-3-pentanol should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Weighing Procedure:

    • Tare a suitable container on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the solid compound using a clean spatula.

    • Avoid creating dust. If any material is spilled, it must be immediately decontaminated (see Spill Management Protocol).

    • Close the primary container and the weighing vessel securely before removing them from the balance.

Solution Preparation:
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound.[6]

  • Dissolution: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.

  • Labeling: Immediately label the container with the full chemical name, concentration, date, and your initials.[7]

Emergency Preparedness: Spill Management Protocol

Prompt and correct response to a spill is crucial to prevent exposure and further contamination.[10]

Immediate Actions:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team.

Cleanup of a Small Spill (Contained within a Fume Hood):
  • Don Appropriate PPE: Wear the PPE outlined in the table above for spill cleanup.

  • Absorb the Spill: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

Spill_Workflow Start Spill Occurs Alert Alert Personnel & Isolate Area Start->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small & Contained? Assess->SmallSpill Evacuate Evacuate Area & Call Emergency Response SmallSpill->Evacuate No DonPPE Don Spill-Appropriate PPE SmallSpill->DonPPE Yes End Spill Managed Evacuate->End Absorb Absorb Spill with Inert Material DonPPE->Absorb Collect Collect Waste into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of All Materials as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Workflow for managing a spill of 1,5-Bis(4-amidinophenoxy)-3-pentanol.

Disposal Plan: Compliant and Safe Waste Management

All materials contaminated with 1,5-Bis(4-amidinophenoxy)-3-pentanol must be treated as hazardous waste.[11][12]

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and disposable labware, in a clearly labeled, sealed hazardous waste container.[13]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[12][13]

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11] The defaced, rinsed container can then be disposed of according to your institution's guidelines.

  • Disposal Vendor: All hazardous waste must be disposed of through your institution's designated hazardous waste management program.[14][15] Never dispose of this chemical down the drain or in the regular trash.[11][12]

By adhering to these stringent safety protocols, researchers can handle 1,5-Bis(4-amidinophenoxy)-3-pentanol with the necessary caution, ensuring personal safety and the integrity of their research environment.

References

  • Bio-Rad. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from [Link]

  • J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2015, March 24). Requirement for Unknown Acute Toxicity Statement. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • PubMed. (2012, January 1). The Impact of Aromatic Amines on the Environment: Risks and Damages. Retrieved from [Link]

  • The National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Government of Canada. (2020, August 15). Aromatic Amines Group - information sheet. Retrieved from [Link]

  • Reed College. (n.d.). Prudent Practices in the Laboratory - Handling and Disposal of Chemicals. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Prudent Practices for Handling Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University at Albany. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2014, April 15). OSHA requirements are set by statute, standards and regulations. Our interpretation. Retrieved from [Link]

  • Cancer and Environment Network of Southwestern Pennsylvania. (n.d.). AROMATIC AMINES Chemical Fact Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.